molecular formula C9H17NO2 B1594962 2-Amino-2-cyclohexylpropanoic acid CAS No. 6635-13-8

2-Amino-2-cyclohexylpropanoic acid

カタログ番号: B1594962
CAS番号: 6635-13-8
分子量: 171.24 g/mol
InChIキー: YXQOVXILWFIANY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-cyclohexylpropanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-cyclohexylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-cyclohexylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclohexylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOVXILWFIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-13-8
Record name 6635-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, non-canonical amino acids represent a cornerstone for innovation. Among these, α,α-disubstituted amino acids are of particular interest due to their ability to introduce unique conformational constraints into peptides, leading to enhanced metabolic stability, increased potency, and controlled secondary structures. This guide provides a comprehensive technical overview of the synthesis of 2-Amino-2-cyclohexylpropanoic acid, a non-proteinogenic amino acid characterized by a quaternary α-carbon bearing both a methyl and a cyclohexyl group.

The presence of the bulky, lipophilic cyclohexyl moiety makes this amino acid a valuable building block for designing novel peptidomimetics, therapeutic agents, and chemical probes. However, the construction of its sterically hindered quaternary stereocenter presents a significant synthetic challenge. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of established synthetic methodologies, complete with step-by-step protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in the laboratory.

We will delve into two classical, yet highly effective, synthetic strategies: the Bucherer-Bergs synthesis and the Strecker synthesis. The causality behind experimental choices, the importance of reaction parameters, and the inherent advantages and limitations of each route will be discussed to provide a holistic and practical understanding of the synthesis of this unique molecular scaffold.

Part 1: The Bucherer-Bergs Synthesis: A Robust Multicomponent Approach

The Bucherer-Bergs reaction, first reported in the early 20th century, remains one of the most reliable and straightforward methods for synthesizing α,α-disubstituted amino acids.[1][2] It is a one-pot, multicomponent reaction that efficiently converts a ketone into a hydantoin, which serves as a stable, crystalline intermediate that can be readily hydrolyzed to the desired amino acid.

Principle and Mechanism

The synthesis commences with the reaction of cyclohexyl methyl ketone with a cyanide source, typically potassium or sodium cyanide, and ammonium carbonate.[1] The reaction proceeds through several key steps:

  • Cyanohydrin Formation: The ketone reacts with hydrogen cyanide (formed in situ from KCN) to generate a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2-type mechanism to form an α-aminonitrile.[3]

  • Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization and subsequent rearrangement to yield the stable 5-cyclohexyl-5-methylhydantoin.[4]

  • Hydrolysis: The final step involves the vigorous hydrolysis of the hydantoin ring under strong acidic or basic conditions to liberate the target 2-Amino-2-cyclohexylpropanoic acid.

The choice of this pathway is often dictated by its operational simplicity and the typically high yields of the crystalline hydantoin intermediate, which simplifies purification.

Workflow and Mechanism Diagram

Bucherer_Bergs_Synthesis Bucherer-Bergs Synthesis Workflow cluster_mechanism Reaction Mechanism Ketone Cyclohexyl Methyl Ketone Hydantoin 5-Cyclohexyl-5-methylhydantoin (Intermediate) Ketone->Hydantoin One-Pot Reaction (80-100 °C) Reagents KCN, (NH4)2CO3 Water/Ethanol AminoAcid 2-Amino-2-cyclohexylpropanoic Acid (Final Product) Hydantoin->AminoAcid Hydrolysis (Reflux) Hydrolysis Strong Acid (e.g., HCl) or Base (e.g., Ba(OH)2) M1 Ketone + CN- -> Cyanohydrin M2 Cyanohydrin + NH3 -> Aminonitrile M1->M2 M3 Aminonitrile + CO2 -> Carbamic Acid M2->M3 M4 Carbamic Acid -> Hydantoin (via cyclization) M3->M4

Caption: Overall workflow and key mechanistic steps of the Bucherer-Bergs synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of a crystalline hydantoin intermediate in Step 1 is a strong predictor of a successful final hydrolysis.

Safety First: This procedure involves the use of potassium cyanide, which is highly toxic . All operations must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Step 1: Synthesis of 5-Cyclohexyl-5-methylhydantoin
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.

  • Reagent Charging: To the flask, add cyclohexyl methyl ketone (e.g., 0.1 mol, 12.6 g), potassium cyanide (0.2 mol, 13.0 g), and ammonium carbonate (0.4 mol, 38.4 g).[1] The 1:2:4 molar ratio of ketone:KCN:(NH₄)₂CO₃ helps ensure the reaction goes to completion and maintains a suitable pH buffer around 8-9.[1]

  • Solvent Addition: Add 200 mL of a 1:1 mixture of ethanol and water. The ethanol helps to solubilize the organic ketone.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully acidify the mixture to pH 6-7 with concentrated hydrochloric acid under vigorous stirring in the fume hood. This protonates the hydantoin and causes it to precipitate.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove unreacted starting material and soluble impurities.

    • Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is 5-cyclohexyl-5-methylhydantoin, a stable crystalline solid.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylpropanoic Acid
  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, place the dried hydantoin intermediate (e.g., 0.08 mol, 15.7 g).

  • Hydrolysis: Add 150 mL of 6M hydrochloric acid. Heat the mixture to a strong reflux (approximately 110 °C) for 24-48 hours. The hydantoin will slowly dissolve as it hydrolyzes.

  • Workup and Purification:

    • After the hydrolysis is complete (as monitored by TLC or LC-MS), cool the solution to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of hot water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as aqueous sodium hydroxide or ammonia.[5] The amino acid will precipitate out of the solution.

    • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of ice-cold water and then with cold ethanol.

    • Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-2-cyclohexylpropanoic acid.

    • Dry the final product under vacuum.

Part 2: The Strecker Synthesis: A Classic Pathway

The Strecker synthesis, first reported by Adolph Strecker in 1850, is the archetypal method for producing α-amino acids from carbonyl compounds.[6][7] It is a three-component reaction that assembles the amino acid backbone in a stepwise fashion.

Principle and Mechanism

The synthesis involves three primary stages:[8]

  • Imine Formation: Cyclohexyl methyl ketone reacts with ammonia to form the corresponding ketimine. This step is often acid-catalyzed and involves the dehydration of an intermediate carbinolamine.

  • Aminonitrile Formation: A cyanide ion attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile intermediate. This is the key carbon-carbon bond-forming step.[9]

  • Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final α-amino acid product.[9]

The Strecker synthesis is highly versatile and can be adapted for a wide range of aldehydes and ketones.

Mechanism Diagram

Strecker_Synthesis Strecker Synthesis Mechanism Ketone Cyclohexyl Methyl Ketone Imine Ketimine Intermediate Ketone->Imine Ammonia NH3 Ammonia->Imine Imine Formation (-H2O) Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide HCN / NaCN Cyanide->Aminonitrile Cyanide Attack AminoAcid 2-Amino-2-cyclohexylpropanoic Acid Aminonitrile->AminoAcid Hydrolysis H3O+, Heat Hydrolysis->AminoAcid Nitrile Hydrolysis

Caption: Stepwise mechanism of the Strecker synthesis for α,α-disubstituted amino acids.

Detailed Experimental Protocol

Safety First: This protocol involves the use of sodium cyanide and the potential in situ generation of hydrogen cyanide. It must be performed in a certified chemical fume hood with all appropriate safety precautions as outlined in section 1.2.

  • Reactor Setup: In a well-ventilated fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation:

    • In the flask, prepare a solution of ammonium chloride (0.11 mol, 5.9 g) in 50 mL of water.

    • Add 50 mL of methanol followed by cyclohexyl methyl ketone (0.1 mol, 12.6 g).

    • Cool the mixture to 0-5 °C in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.11 mol, 5.4 g) in 30 mL of cold water. Add this solution to the dropping funnel.

  • Reaction: Add the sodium cyanide solution dropwise to the stirred ketone/ammonium chloride mixture over a period of 1 hour, ensuring the internal temperature does not rise above 10 °C.[10] After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Isolation of Aminonitrile: The α-aminonitrile may separate as an oil or solid. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Caution: The crude product may contain residual cyanide.

  • Hydrolysis:

    • Carefully add the crude aminonitrile to 150 mL of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete.

    • Follow the workup and purification procedure described in the Bucherer-Bergs protocol (Section 1.2, Step 2, points 3-5) to isolate the final 2-Amino-2-cyclohexylpropanoic acid.

Part 3: Comparative Analysis and Strategic Considerations

The choice between the Bucherer-Bergs and Strecker syntheses depends on several factors, including available equipment, desired scale, and purification strategy.

FeatureBucherer-Bergs SynthesisStrecker Synthesis
Starting Materials Ketone, KCN, (NH₄)₂CO₃Ketone, NH₄Cl, NaCN
Key Intermediate 5,5-Disubstituted Hydantoinα-Aminonitrile
Nature of Intermediate Often a stable, crystalline solidOften an oil, can be less stable
Reaction Conditions One-pot, heated (80-100 °C)Stepwise, initial low temp, then RT
Workup Simplicity Intermediate precipitates on acidificationRequires extraction of intermediate
Overall Yield Generally good to excellentVariable, can be lower
Primary Advantage Operational simplicity; easy isolation of a solid intermediate which facilitates purification.High versatility for various carbonyls.
Primary Disadvantage Requires a separate, often lengthy, hydrolysis step under harsh conditions.Intermediate can be difficult to isolate and purify; potential for side reactions.

Expert Insight: For the synthesis of 2-Amino-2-cyclohexylpropanoic acid, the Bucherer-Bergs reaction is often the preferred method . The ability to isolate and purify the crystalline hydantoin intermediate provides a significant advantage. This intermediate acts as a validated checkpoint, ensuring that high-purity material is carried into the final, resource-intensive hydrolysis step. This de-risks the synthesis, particularly at a larger scale.

Part 4: Asymmetric Synthesis and Future Outlook

While the classical methods described produce a racemic mixture of 2-Amino-2-cyclohexylpropanoic acid, the development of enantiomerically pure α,α-disubstituted amino acids is a major goal in medicinal chemistry. Modern strategies to achieve this include:

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes, can directly introduce asymmetry during the synthesis.[11][12]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction, after which the auxiliary is cleaved.[13]

  • Resolution: Racemic amino acids can be resolved into their constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

These advanced methods offer powerful ways to access single-enantiomer products, which is often a critical requirement for pharmaceutical applications.[14][15]

References

  • Strecker Amino Acid Synthesis - J&K Scientific LLC. (2021). vertexaisearch.cloud.google.com.
  • Bucherer-Bergs Reaction - Alfa Chemistry. vertexaisearch.cloud.google.com.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Bucherer–Bergs reaction - Wikipedia. en.wikipedia.org. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. . [Link]

  • Strecker Amino Acid Synthesis - YouTube. (2021). . [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC - NIH. . [Link]

  • Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. . [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024). jsynthchem.com. [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - NIH. (2024). . [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples –. chem.libretexts.org. [Link]

  • Bucherer-Bergs Reaction. . [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. . [Link]

  • (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). . [Link]

  • ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. . [Link]

  • Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid - ACS Publications. pubs.acs.org. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. pubs.acs.org. [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary - ACS Publications. pubs.acs.org. [Link]

  • Enantioselective Synthesis of ò-amino acids: A Review - Semantic Scholar. (2015). . [Link]

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022). chem.libretexts.org. [Link]

  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). pubs.rsc.org. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. . [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - NIH. . [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - RSC Publishing. (2023). pubs.rsc.org. [Link]

Sources

Physicochemical Properties of D-Cyclohexylalanine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for immediate application in medicinal chemistry and peptide development workflows.

Executive Summary

D-Cyclohexylalanine (D-Cha) is the non-proteinogenic D-enantiomer of cyclohexylalanine.[1] Structurally, it is an analog of D-Phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring.[1]

In drug discovery, D-Cha is a "powerhouse" residue used to solve two specific problems: proteolytic instability and receptor selectivity .[1] Unlike its aromatic counterpart, D-Cha combines the steric bulk of a six-membered ring with the high lipophilicity of an aliphatic system, all while rendering the peptide backbone resistant to endogenous proteases due to its D-configuration.

This guide details the physicochemical parameters, handling protocols, and analytical challenges associated with D-Cha, specifically addressing the "invisible chromophore" issue that often leads to quantitation errors in HPLC.

Chemical Identity & Structural Characteristics[1][2][3][4][5]

ParameterTechnical Specification
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid
Common Name D-Cyclohexylalanine; D-Cha
CAS Number 58717-02-5 (Specific to D-isomer)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
Chirality D-Enantiomer (R-configuration)
Side Chain Cyclohexylmethyl (Aliphatic, non-aromatic)
Structural Comparison: Phe vs. Cha

The substitution of the phenyl ring with a cyclohexyl ring fundamentally alters the electronic and steric landscape of the amino acid.

  • Electronic: The

    
    -electron system of Phenylalanine (Phe) is lost.[1] D-Cha is electronically neutral and lacks 
    
    
    
    -
    
    
    stacking capability.[1]
  • Steric/Hydrophobic: The cyclohexyl ring is non-planar (chair conformation) and significantly bulkier and more hydrophobic than the planar phenyl ring.

G Phe D-Phenylalanine (Aromatic, Planar) Process Catalytic Hydrogenation (Pt/Rh, H2) Phe->Process Cha D-Cyclohexylalanine (Aliphatic, Bulky, Hydrophobic) Process->Cha Saturation of Ring Prop1 Loss of UV Absorbance (No 254nm signal) Cha->Prop1 Prop2 Increased LogP (+ Hydrophobicity) Cha->Prop2

Figure 1: Structural evolution from Phenylalanine to Cyclohexylalanine, highlighting the loss of aromaticity and gain in hydrophobicity.

Physicochemical Properties[1][2][4][5][6][7][8]

Solubility Profile

D-Cha is sparingly soluble in pure water due to its large hydrophobic side chain.[1] It behaves as a zwitterion at neutral pH.[1]

  • Water: ~2.5 mg/mL (at 25°C).[1] Requires sonication or pH adjustment.[1]

  • Acidic Media (0.1 M HCl): Highly soluble (protonation of amine).[1]

  • Basic Media (0.1 M NaOH): Highly soluble (deprotonation of carboxylic acid).[1]

  • Organic Solvents: Low solubility in non-polar solvents (Hexane); Moderate to high solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

Critical Constants
PropertyValueImplication for Lab Work
Melting Point >300°C (Dec)High thermal stability; suitable for high-temp solid-phase synthesis steps.[1]
LogP (Predicted) ~1.91Significantly more lipophilic than Phe (LogP ~1.38). Increases membrane permeability.[1][2]
pKa (COOH) 2.33 ± 0.10Typical

-carboxylic acid acidity.[1]
pKa (NH

)
9.69 ± 0.10Typical

-ammonium acidity.[1]
Isoelectric Point (pI) ~6.0Net neutral charge at physiological pH; lowest solubility occurs here.[1]

Analytical Challenges: The "Invisible" Chromophore

CRITICAL WARNING: Unlike Phenylalanine, D-Cyclohexylalanine does not absorb significantly at 254 nm or 280 nm.[1] The saturation of the ring removes the conjugated


-system required for UV detection at standard aromatic wavelengths.[1]
Detection Protocol
  • Method A: Low UV Detection (205–210 nm)

    • Mechanism:[1] Detects the peptide bond (amide) or carboxylate.[1]

    • Limitation: Incompatible with UV-cutoff solvents (e.g., acetone, impure THF).[1] Requires high-purity Acetonitrile/Water gradients.[1]

  • Method B: Derivatization (Recommended for Purity Assays)

    • Reagent: OPA (o-Phthalaldehyde) or Fmoc-Cl.[1]

    • Mechanism:[1] Reacts with the primary amine to form a fluorescent derivative.[1]

    • Advantage:[1] High sensitivity and specificity.[1]

  • Method C: ELSD / CAD

    • Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are universal and ideal for D-Cha.[1]

Chiral Purity Analysis (HPLC)

To verify the absence of the L-enantiomer (L-Cha), use chiral stationary phases.

  • Column: Crown Ether (e.g., Crownpak CR(+)) or Teicoplanin-based (e.g., Chirobiotic T).

  • Mobile Phase: Perchloric acid (pH 1.5–2.[1]0) is often required for Crown Ether columns to ensure the amine is protonated.[1]

Applications in Drug Development[6][10]

Metabolic Stability

Incorporating D-Cha into a peptide sequence creates a "steric shield."[1] Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids and prefer aromatic side chains.[1] D-Cha disrupts this recognition in two ways:

  • Stereochemical Mismatch: The D-configuration prevents the enzyme from forming the correct transition state.[1]

  • Steric Bulk: The cyclohexyl ring is bulkier than a phenyl ring, hindering access to the scissile bond.

Receptor Selectivity & Potency

D-Cha is frequently used to optimize Thrombin Inhibitors and Somatostatin Analogs .[1]

  • Mechanism:[1] The enhanced lipophilicity (higher LogP) allows the side chain to fill large hydrophobic pockets (S2/S3 subsites) in enzymes more effectively than Phe, often resulting in nanomolar (nM) binding affinity.

Workflow cluster_0 Peptide Optimization Cycle Step1 Lead Peptide (Unstable / Low Potency) Step2 Substitution Strategy: Replace L-Phe with D-Cha Step1->Step2 Step3 Synthesis (SPPS) Use Fmoc-D-Cha-OH Step2->Step3 Step4 Assay Results Step3->Step4 Result1 Result A: Increased t1/2 (Protease Resistance) Step4->Result1 Result2 Result B: Enhanced Hydrophobic Binding Step4->Result2

Figure 2: Workflow for utilizing D-Cha in peptide optimization to enhance stability and binding affinity.

Handling and Safety (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at +2°C to +8°C. Keep desicated.

  • Reactivity: Stable under normal conditions. Strong oxidizing agents should be avoided.[1]

  • Spill Protocol: Sweep up solid; do not generate dust.[1] Dissolve residue in dilute acid for disposal if necessary.[1]

References

  • ChemicalBook. (2025).[1] L-Cyclohexylalanine and Derivatives: Physicochemical Data. (Data extrapolated for D-enantiomer scalar properties).

  • PubChem. (2025).[1] Compound Summary: Cyclohexylalanine (CID 95475).[1] National Library of Medicine.[1]

  • BenchChem. (2025).[1] L-Cyclohexylalanine: A Technical Guide to Solubility and Stability.

  • Sigma-Aldrich. (2025).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Methodology for D/L separation).

  • Santa Cruz Biotechnology. (2025).[1] 3-Cyclohexyl-D-alanine (CAS 58717-02-5).[1][3]

Sources

enzymatic synthesis of unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The twenty canonical amino acids form the fundamental alphabet of life, orchestrating the vast complexity of protein structure and function. However, the frontiers of medicine, materials science, and fundamental biology increasingly demand a larger vocabulary. Unnatural amino acids (UAAs)—also known as non-canonical or non-proteinogenic amino acids—represent this expanded lexicon. These molecules, which differ from their natural counterparts in side-chain structure, stereochemistry (e.g., D-amino acids), or backbone connectivity, are critical building blocks for novel therapeutics, engineered proteins, and advanced biomaterials.[1][]

While traditional chemical synthesis can produce a wide array of UAAs, these methods often rely on harsh reaction conditions, toxic reagents, and complex protection/deprotection steps, leading to challenges in scalability, cost, and environmental impact.[] In contrast, biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic synthesis provides unparalleled stereo- and regioselectivity, operates under mild aqueous conditions, and aligns with the principles of green chemistry, making it a powerful and increasingly indispensable tool for modern chemical manufacturing.[3][4]

This guide provides a deep dive into the core enzymatic strategies for UAA synthesis. As a senior application scientist, the focus here is not merely on protocols but on the underlying principles, the rationale behind methodological choices, and the practical insights needed to develop robust, self-validating synthetic systems.

Core Enzymatic Strategies for UAA Synthesis

The selection of an enzymatic strategy is dictated by the target UAA structure and the available starting materials. Several major classes of enzymes have been harnessed and engineered for this purpose, each with unique mechanistic advantages and practical considerations.

Transaminases (TAs): The Workhorses of Asymmetric Amination

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[5][6] This capability makes them exceptionally suited for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones.

Causality Behind the Method: The power of transaminases lies in their exquisite stereocontrol. They are classified as (R)-selective or (S)-selective, allowing for the direct production of either enantiomer of a target amino acid with exceptional optical purity (>99% enantiomeric excess is common).[7] Furthermore, ω-TAs can accept substrates lacking an α-carboxyl group, greatly expanding their utility beyond what is seen with traditional α-TAs.[7]

Key Challenges & Solutions:

  • Unfavorable Equilibrium: The thermodynamic equilibrium of many transamination reactions does not favor product formation. This is overcome by using a large excess of the amino donor or by removing the ketone co-product (e.g., acetone from isopropylamine) via evaporation or enzymatic conversion.[5][6]

  • Cofactor Management: While the PLP cofactor is regenerated during the catalytic cycle, ensuring its stability and presence in the active site is crucial for sustained enzyme activity.

Workflow for Transaminase-Catalyzed UAA Synthesis

The following diagram illustrates a typical workflow for the asymmetric synthesis of an unnatural amino acid from a ketoacid precursor using an ω-transaminase.

Transaminase_Workflow cluster_prep 1. Preparation cluster_reaction 2. Biotransformation cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis Reagents Buffer Ketoacid Substrate Amino Donor (e.g., IPA) PLP Cofactor Bioreactor Bioreactor (Controlled pH, Temp) Reagents->Bioreactor Add Enzyme Quench Reaction Quench (e.g., pH shift) Bioreactor->Quench Transfer Separation Enzyme Removal (Filtration/Centrifugation) Quench->Separation Purification Product Purification (e.g., Ion Exchange) Separation->Purification Analysis Purity & Yield Analysis (HPLC, Chiral GC) Purification->Analysis

Caption: General workflow for enzymatic UAA synthesis.

Experimental Protocol: Asymmetric Synthesis of L-tert-leucine using an (S)-selective ω-TA

This protocol describes a self-validating system for synthesizing the pharmaceutically important UAA, L-tert-leucine, from its corresponding ketoacid.

  • Reaction Setup (Self-Validation Checkpoint 1: Component Integrity):

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. The optimal pH should be empirically determined for the specific enzyme used.

    • To a temperature-controlled vessel, add the buffer, trimethylpyruvic acid (substrate) to a final concentration of 50 mM, isopropylamine (amino donor) to 1.5 M, and pyridoxal 5'-phosphate (PLP) to 1 mM.

    • Rationale: A high concentration of the amino donor is used to drive the reaction equilibrium towards product formation. PLP is essential for enzyme activity.

  • Enzyme Addition and Incubation (Self-Validation Checkpoint 2: Activity Monitoring):

    • Initiate the reaction by adding the ω-transaminase enzyme (lyophilized powder or solution) to a final concentration of 1-5 mg/mL.

    • Incubate the reaction at 30-40°C with gentle agitation.

    • Take time-point samples (e.g., at 1, 2, 4, 8, and 24 hours). Quench the reaction in the sample immediately by adding an equal volume of 1 M HCl or by flash-freezing.

    • Rationale: Monitoring the reaction progress over time via HPLC allows for the determination of reaction rate and endpoint, validating that the reaction is proceeding as expected.

  • Analysis of Conversion and Enantiomeric Excess:

    • Analyze the quenched samples using reverse-phase HPLC to determine the concentration of the substrate (trimethylpyruvic acid) and the product (L-tert-leucine).

    • Derivatize the amino acid product with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by HPLC, or use a chiral column to determine the enantiomeric excess (% ee).

    • Rationale: This is the ultimate validation step. High conversion (>95%) and high enantiomeric excess (>99%) confirm the success of the biocatalytic process.

  • Work-up and Purification:

    • Once the reaction reaches completion, terminate it by lowering the pH to ~2.0 with concentrated HCl. This will precipitate the enzyme.

    • Remove the precipitated enzyme by centrifugation or filtration.

    • The product can be purified from the supernatant by methods such as ion-exchange chromatography.

Ammonia Lyases: Direct Asymmetric Amination

Ammonia lyases, such as Phenylalanine Ammonia Lyase (PAL), catalyze the reversible, non-oxidative addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.[8][9] This provides a highly atom-economical route to L-arylalanines and other important UAAs.

Causality Behind the Method: Unlike transaminases or dehydrogenases, lyases do not require a stoichiometric co-substrate or cofactor regeneration system, simplifying the reaction setup. The reaction is highly stereoselective, typically yielding the L-amino acid.[9] Recent engineering efforts have successfully expanded the substrate scope of ammonia lyases to accept novel substrates, enabling the synthesis of complex molecules like β-branched amino acids.[8][10]

Mechanism of Phenylalanine Ammonia Lyase (PAL)

The diagram below illustrates the addition of ammonia to cinnamic acid, a key step in the synthesis of L-phenylalanine.

PAL_Mechanism PAL PAL Active Site (MIO cofactor) Product L-Phenylalanine (Product) PAL->Product Catalyzes stereospecific Michael addition Cinnamate Cinnamic Acid (Substrate) Cinnamate->PAL Binds Ammonia Ammonia (NH3) (Nucleophile) Ammonia->PAL Binds

Caption: Simplified mechanism of ammonia lyase action.

Dehydrogenases: Powering Reductive Amination

Amino acid dehydrogenases (AADHs) catalyze the stereoselective reductive amination of α-keto acids to α-amino acids, using a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.

Causality Behind the Method: This reaction is often thermodynamically favorable and can be driven to completion, achieving near-quantitative yields.[11] The primary challenge is the cost and stoichiometry of the NADH/NADPH cofactor. This is overcome by employing a cofactor regeneration system, where a second enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) and a cheap substrate (formate or glucose) are used to continuously regenerate the active form of the cofactor.[11]

Comparison of Key Enzyme Classes for UAA Synthesis

FeatureTransaminases (ω-TAs)Ammonia Lyases (e.g., PAL)Dehydrogenases (AADHs)
Substrate Prochiral ketone/aldehydeα,β-Unsaturated acidα-Ketoacid
Co-substrate Amino donor (e.g., IPA)NoneAmmonia
Cofactor PLP (catalytic)MIO (catalytic)NADH/NADPH (stoichiometric)
Key Advantage Broad substrate scope, good stereocontrolHigh atom economy, no cofactor regeneration neededHigh conversion, thermodynamically favorable
Key Challenge Unfavorable equilibriumLimited substrate scope (wild-type)Requires cofactor regeneration system

Enzyme Engineering: Creating Custom Catalysts

Wild-type enzymes often possess limitations, such as low activity on non-native substrates, narrow substrate scope, or poor stability.[12] Enzyme engineering is therefore a critical component of developing commercially viable processes for UAA synthesis. The two primary pillars of this field are directed evolution and rational design.

Causality Behind the Choice of Strategy:

  • Rational Design is employed when the enzyme's structure and mechanism are well understood. Specific amino acid residues in the active site can be mutated to, for example, reduce steric hindrance and allow bulkier substrates to bind.[10][12] This is a knowledge-driven approach.

  • Directed Evolution is used when structural information is limited or when the desired property is complex. It mimics natural selection in the laboratory by creating large libraries of enzyme variants, which are then screened for improved performance. This is an iterative, discovery-driven approach.[4][11]

Logical Flow for Enzyme Improvement Strategy

Engineering_Strategy Start Need to improve enzyme? StructureKnown Is 3D structure and mechanism known? Start->StructureKnown RationalDesign Use Rational Design (Site-directed mutagenesis) StructureKnown->RationalDesign Yes DirectedEvolution Use Directed Evolution (Error-prone PCR, DNA shuffling) StructureKnown->DirectedEvolution No End Optimized Enzyme RationalDesign->End Screening Develop High-Throughput Screen DirectedEvolution->Screening Screening->End

Caption: Decision-making for enzyme engineering strategy.

Conclusion and Future Outlook

The enzymatic synthesis of unnatural amino acids has transitioned from an academic curiosity to a robust and scalable industrial technology. The convergence of genomics for discovering new enzymes, protein engineering for tailoring their properties, and process optimization for efficient manufacturing has created a powerful toolkit for chemists and drug developers.[13][14]

The future will likely see an increased use of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, mimicking cellular metabolic pathways to create complex UAAs with even greater efficiency.[5] Coupled with advances in machine learning and AI for predictive enzyme design, the scope of accessible unnatural amino acids will continue to expand, enabling the creation of next-generation pharmaceuticals and materials with precisely tailored functions.

References

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Enzymatic synthesis of peptides containing unn
  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. (2021). Frontiers.
  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines.MDPI.
  • Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
  • Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent.PMC.
  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). PubMed.
  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • Recent Advances in Biocatalysed Amine Form
  • Enzymatic Production of Amino Acids.Biotechnology and Genetic Engineering Reviews.
  • Unnatural Amino Acids: Definition, Synthesis, and Applic
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). PubMed.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC - PubMed Central.
  • Engineering enzymes for noncanonical amino acid synthesis.PMC - NIH.
  • Engineering of enzymes using non-n
  • Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unn
  • Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids.

Sources

Mass Spectrometry Profiling of 2-Amino-2-cyclohexylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-Amino-2-cyclohexylpropanoic acid (


), a non-proteinogenic, 

-disubstituted amino acid. Unlike standard cyclohexylalanine (where the ring is on the

-carbon), this molecule possesses a quaternary

-carbon, introducing significant steric hindrance that alters ionization efficiency, fragmentation kinetics, and derivatization requirements.

This document provides researchers with validated workflows for ESI-MS/MS and GC-MS analysis, emphasizing the mechanistic differentiation required for quaternary amino acids in drug development and peptidomimetic synthesis.

Structural Context & Physicochemical Properties[1][2][3][4]

The structural integrity of 2-Amino-2-cyclohexylpropanoic acid relies on the quaternary center at position 2. This steric bulk prevents racemization (a common issue in peptide synthesis) but complicates standard analytical derivatization.

PropertyValueNotes
IUPAC Name 2-Amino-2-cyclohexylpropanoic acidDistinct from 3-cyclohexylalanine
Molecular Formula

Monoisotopic Mass 171.1259 DaNeutral molecule

Mass
172.1332 DaProtonated ESI species
Structural Feature Quaternary

-Carbon
Attached to:

,

,

,

Hydrophobicity HighCyclohexyl ring drives LC retention

ESI-MS/MS Fragmentation Mechanics

In Electrospray Ionization (ESI), the fragmentation of


-disubstituted amino acids follows a distinct pathway driven by the stability of the resulting carbocation.
Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 172.13) undergoes a characteristic neutral loss of 46 Da  (

, equivalent to formic acid), generating the Immonium Ion .
  • Precursor:

    
    
    
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Immonium Species:

    
    
    
Secondary Fragmentation (Cyclohexyl Ring)

The immonium ion (


 126) is stabilized by the methyl group but destabilized by the bulky cyclohexyl ring. High-energy CID triggers ring fragmentation:
  • Ring Contraction/Cleavage: Loss of

    
     (42 Da) or 
    
    
    
    (28 Da) from the cyclohexyl moiety.
  • Side Chain Loss: Cleavage of the cyclohexyl radical is less favorable than ring fragmentation due to the stability of the quaternary imine.

Visualization of Fragmentation Pathway

ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 172.13 (Protonated Amino Acid) Immonium Immonium Ion m/z 126.13 [H2N=C(Me)(Cy)]+ Precursor->Immonium CID (Low Energy) Frag1 Fragment A m/z 84.08 (Ring Contraction -C3H6) Immonium->Frag1 CID (High Energy) Frag2 Fragment B m/z 55.05 (C4H7+ Alkyl Fragment) Immonium->Frag2 Ring Dissociation NeutralLoss Loss of HCOOH (46 Da)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-Amino-2-cyclohexylpropanoic acid showing the critical transition to the immonium ion.

GC-MS Analysis & Derivatization Protocols

Direct GC-MS analysis is impossible due to the zwitterionic nature of the amino acid. However, the quaternary center presents a specific challenge: steric hindrance significantly slows down esterification reagents (e.g., acidified alcohols).

Recommended Strategy: Silylation using BSTFA or MTBSTFA. Silyl reagents are less sensitive to steric bulk than acylating reagents for this specific structure.

Derivatization Reaction[7][8]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Product: Di-TMS derivative (Carboxyl-TMS + Amine-TMS).

  • Formula:

    
    .
    
  • MW Shift:

    
     Da (approx).
    
Electron Ionization (EI) Pattern

In EI (70 eV),


-cleavage is the dominant mechanism. The molecule cleaves at the most substituted carbon (the quaternary center).
  • Dominant Fragment: Loss of the carboxyl-TMS group (

    
    , mass 117).
    
  • Base Peak: The resulting amine-stabilized carbocation:

    
    .
    

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Trace Analysis)

Use this protocol for pharmacokinetic (PK) studies or peptide hydrolysis verification.

  • Sample Prep:

    • Precipitate plasma proteins with Acetonitrile (1:3 v/v).

    • Spike with Internal Standard (IS):

      
      -Methyl-Phenylalanine  (structurally analogous quaternary AA) or deuterated Cyclohexylalanine.
      
    • Centrifuge at 10,000 x g for 10 min.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Gradient: 5% B to 95% B over 5 minutes. (Note: The cyclohexyl group makes this highly hydrophobic; expect late elution).

  • Mass Spectrometry Settings:

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • Quantifier:

        
         (Collision Energy: ~15-20 eV).
        
      • Qualifier:

        
         (Collision Energy: ~35 eV).
        
Protocol B: GC-MS Derivatization (Purity/Synthesis Check)

Use this protocol for checking synthetic purity or enantiomeric excess (with chiral columns).

  • Preparation:

    • Dry 1 mg of sample completely under Nitrogen (

      
      ). Residual water destroys silyl reagents.
      
  • Reaction:

    • Add 50 µL anhydrous Pyridine + 50 µL BSTFA (with 1% TMCS).

    • Critical Step: Incubate at 70°C for 45 minutes .

    • Note: Standard amino acids react at 60°C/30min, but the quaternary center requires higher energy to drive the amine silylation to completion.

  • Analysis:

    • Inject 1 µL (Split 1:20).

    • Inlet Temp: 250°C.

    • Scan Range: m/z 50–400.

Analytical Logic & Troubleshooting

The "Quaternary Effect" in Data Interpretation

When analyzing data, researchers often confuse 2-Amino-2-cyclohexylpropanoic acid with its isomer, Cyclohexylalanine (Cha) .

Feature2-Amino-2-cyclohexylpropanoic acid (Quaternary)Cyclohexylalanine (Tertiary)
Immonium Ion m/z 126 (Methyl + Cyclohexyl on C)m/z 112 (Cyclohexyl-CH2 on C)
Derivatization Slow (Steric hindrance)Fast
Fragmentation High abundance of m/z 126High abundance of m/z 112

Self-Validating Check: If your MS/MS spectrum shows a dominant peak at m/z 112 , you likely have the wrong isomer (Cyclohexylalanine). The target molecule must yield m/z 126 due to the retention of the


-methyl group in the immonium fragment.

Workflow_Logic Sample Unknown Sample Deriv Derivatization (BSTFA, 70°C) Sample->Deriv GCMS GC-MS Analysis Deriv->GCMS Check Check Base Peak GCMS->Check ResultA Base Peak: m/z 112 (Isomer: Cyclohexylalanine) Check->ResultA m/z 112 ResultB Base Peak: m/z 126 (Target: 2-Amino-2-cyclohexyl...) Check->ResultB m/z 126

Figure 2: Logical decision tree for distinguishing the target quaternary amino acid from its common structural isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Journal of Mass Spectrometry. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. [Link]

  • IonSource. (2023).[1] Immonium Ion Masses for Common and Non-Standard Amino Acids. [Link]

Sources

Targeting System L: The Pharmacological Utility of 2-Amino-2-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Role of 2-Amino-2-cyclohexylpropanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-cyclohexylpropanoic acid (often structurally categorized alongside


-methyl-cyclohexylalanine derivatives) represents a critical scaffold in medicinal chemistry. As a non-proteinogenic, 

-disubstituted amino acid, it combines the lipophilic bulk of a cyclohexyl ring with the metabolic resistance of a quaternary

-carbon. This guide explores its pharmacological utility as a System L (LAT1/SLC7A5) transporter probe , a blood-brain barrier (BBB) shuttle , and a conformational constraint in peptidomimetics.

Chemical Architecture & Physicochemical Properties

Structural Analysis

Unlike canonical L-amino acids, 2-Amino-2-cyclohexylpropanoic acid possesses a quaternary carbon at the


-position. This structural modification is pharmacologically pivotal:
  • Steric Hindrance: The geminal alkyl/cyclohexyl substitution creates a "molecular shield," preventing access by proteolytic enzymes (e.g., aminopeptidases) and pyridoxal phosphate (PLP)-dependent transaminases.

  • Lipophilicity: The cyclohexyl moiety significantly increases

    
     compared to alanine or phenylalanine, enhancing membrane intercalation and affinity for hydrophobic transporter pockets.
    
Comparative Structural Data
PropertyL-Phenylalanine (Phe)Cyclohexylalanine (Cha)2-Amino-2-cyclohexylpropanoic acid

-Substitution
H (Tertiary Carbon)H (Tertiary Carbon)Methyl/Alkyl (Quaternary Carbon)
Side Chain Aromatic PlanarAliphatic Cyclic (Chair)Aliphatic Cyclic (Chair)
Metabolic Stability Low (Rapid degradation)ModerateHigh (Protease Resistant)
LAT1 Affinity High (

)
HighHigh (Competitive Inhibitor/Substrate)

Mechanism of Action: The LAT1 Interface

The primary pharmacological target of 2-Amino-2-cyclohexylpropanoic acid is the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) . LAT1 is an obligate exchanger overexpressed in human cancers (Warburg effect) and the BBB.

The Antiport Mechanism

LAT1 functions as a heterodimer with 4F2hc (SLC3A2). It imports large neutral amino acids (e.g., Leucine) in exchange for the efflux of intracellular Glutamine. 2-Amino-2-cyclohexylpropanoic acid mimics the bulky hydrophobic substrate profile of Leucine but resists downstream metabolism.

Causality of Inhibition:
  • Binding: The cyclohexyl group occupies the hydrophobic substrate-binding pocket of LAT1 (S1 site).

  • Translocation: Depending on specific derivatization, the molecule acts as either a slowly transported substrate or a non-transportable blocker.

  • Metabolic Dead-End: Once inside the cell (if transported), it cannot be incorporated into proteins or degraded for energy, effectively "jamming" the nutrient sensing machinery (mTORC1) which relies on intracellular Leucine levels.

Visualization: LAT1 Transport Cycle & Inhibition

The following diagram illustrates the obligate exchange mechanism and the interference point of the molecule.

LAT1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substrate_Out L-Leucine / Substrate LAT1_Out LAT1 (Outward Facing) Substrate_Out->LAT1_Out Binding Inhibitor_Out 2-Amino-2-cyclohexyl- propanoic acid Inhibitor_Out->LAT1_Out Competitive Binding LAT1_In LAT1 (Inward Facing) LAT1_Out->LAT1_In Conformational Change LAT1_In->LAT1_Out Exchange w/ Gln mTOR mTORC1 Activation LAT1_In->mTOR Leu sensing Gln_In L-Glutamine Gln_In->LAT1_In Counter-Transport

Figure 1: The LAT1 Antiport Cycle. The compound competes with natural substrates (Leucine) for the outward-facing binding site, disrupting the nutrient supply chain essential for cancer cell proliferation.

Pharmacokinetics & Stability[4][5]

Metabolic Resistance

The


-quaternary center is the defining pharmacokinetic feature.
  • Transamination Blockade: PLP-dependent aminotransferases require an

    
    -hydrogen to form the quinonoid intermediate. 2-Amino-2-cyclohexylpropanoic acid lacks this proton, rendering it inert to transamination.
    
  • Proteolytic Stability: Peptide bonds formed with

    
    -disubstituted amino acids are highly resistant to hydrolysis by trypsin, chymotrypsin, and pepsin due to severe steric crowding around the amide bond.
    
Blood-Brain Barrier (BBB) Permeability

Due to its affinity for LAT1 (which is highly expressed at the BBB endothelial cells), this molecule can cross into the CNS. This property makes it a valuable "Trojan horse" scaffold for delivering drugs to the brain, similar to the mechanism used by Gabapentin (though Gabapentin uses System L and others).

Experimental Protocols

Protocol A: Cis-Inhibition Transport Assay

Objective: To determine the affinity (


) of 2-Amino-2-cyclohexylpropanoic acid for the LAT1 transporter.
System:  Human LAT1-expressing cell line (e.g., HEK293-LAT1 or T24 bladder carcinoma cells).

Reagents:

  • Radiolabeled Tracer:

    
    -L-Leucine (1 
    
    
    
    Ci/mL).
  • Transport Buffer: HBSS (Na+-free, Choline-substituted to exclude Na+-dependent transport).

  • Test Compound: 2-Amino-2-cyclohexylpropanoic acid (0.1

    
    M – 10 mM).
    

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture for 24h.
    
  • Equilibration: Wash cells

    
     with warm (
    
    
    
    C) Na+-free HBSS.
  • Uptake Phase: Add Transport Buffer containing

    
    -L-Leucine (fixed concentration, e.g., 1 
    
    
    
    M) plus the Test Compound at varying concentrations.
  • Incubation: Incubate for exactly 1 minute at

    
    C. Note: Short time is critical to measure initial velocity (
    
    
    
    ) and avoid equilibrium.
  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold PBS (stops transport).
    
  • Lysis: Add 0.1 M NaOH (500

    
    L) to lyse cells.
    
  • Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate


 using non-linear regression.
Protocol B: Microsomal Stability Assay

Objective: To validate the metabolic stability of the compound against cytochrome P450 and other hepatic enzymes.

Workflow:

  • Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg protein/mL), NADPH-generating system.

  • Initiation: Add Test Compound (1

    
    M final).
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Expect >95% parent compound remaining at 60 min (High Stability).

Visualization: Experimental Workflow

Assay_Workflow cluster_reaction Transport Reaction (1 min) Step1 Cell Preparation (HEK293-LAT1) Step2 Wash Phase (Na+-free HBSS) Step1->Step2 Step3 Add [3H]-Leu + 2-Amino-2-cyclohexylpropanoic acid Step2->Step3 Step4 Ice-Cold Termination (Stop Transport) Step3->Step4 Step5 Cell Lysis (0.1 M NaOH) Step4->Step5 Step6 Scintillation Counting (Data: CPM) Step5->Step6

Figure 2: Step-by-step workflow for the Cis-Inhibition Transport Assay used to validate LAT1 affinity.

Synthesis Pathway (Brief)

To ensure high purity for biological testing, the synthesis typically avoids racemic mixtures if possible, though the


-methyl/cyclohexyl combination is challenging.
  • Starting Material: Cyclohexyl methyl ketone or

    
    -methyl-phenylalanine.
    
  • Route: Hydrogenation of

    
    -methyl-phenylalanine using 
    
    
    
    or
    
    
    catalysts under high pressure (50 psi) effectively reduces the phenyl ring to a cyclohexyl ring without affecting the steric center.
  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Christensen, H. N., et al. (1969). "Transport systems for neutral amino acids in the pigeon erythrocyte." Journal of Biological Chemistry. Link(Foundational work defining System L and BCH-like analogs).

  • Scalise, M., et al. (2018).[1] "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry. Link

  • Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: Targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research.[2] Link

  • Huttunen, K. M., et al. (2016). "Prodrugs targeting the L-type amino acid transporter 1 (LAT1) for brain delivery."[2][1] Current Pharmaceutical Design. Link

Sources

Methodological & Application

Protecting Group Strategies for D-Cyclohexylalanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of D-Cyclohexylalanine in Peptide Therapeutics

D-Cyclohexylalanine (D-Cha) is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its bulky, hydrophobic cyclohexyl side chain offers a unique structural element that can profoundly influence the pharmacological properties of a peptide. When incorporated into peptide sequences, D-Cha can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, increase lipophilicity to improve membrane permeability, and enforce specific secondary structures due to steric constraints.[1] These attributes make D-Cha a valuable building block for the design of potent and orally bioavailable peptide-based therapeutics.[2]

However, the very steric bulk that imparts these desirable properties also presents significant challenges during solid-phase peptide synthesis (SPPS). Incomplete couplings, slower reaction kinetics, and an increased propensity for aggregation are common hurdles that must be overcome to successfully incorporate D-Cha into a target peptide.[3] This application note provides a comprehensive guide to the selection and implementation of appropriate protecting group strategies for D-Cyclohexylalanine, focusing on the widely used Fmoc/tBu and Boc methodologies. Detailed protocols, troubleshooting advice, and a discussion of advanced considerations are presented to enable researchers to effectively utilize this valuable amino acid in their peptide synthesis endeavors.

The Foundational Choice: Fmoc vs. Boc Strategy for D-Cyclohexylalanine

The selection of a protecting group strategy is a critical decision in any peptide synthesis, and the unique characteristics of D-Cyclohexylalanine must be taken into account. The two most dominant strategies in modern peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc/tBu Strategy: This is currently the most widely used method in SPPS.[4] The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6] The key advantage of the Fmoc/tBu strategy is its orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), which minimizes the risk of premature side-chain deprotection.[7]

Boc/Bzl Strategy: This classic approach employs the acid-labile Boc group for the temporary protection of the α-amino group. Repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically TFA.[8] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4] While the use of hazardous strong acids is a significant drawback, the Boc strategy can be advantageous for the synthesis of long or difficult sequences prone to aggregation, as the protonation of the N-terminus during deprotection can help to disrupt interchain hydrogen bonding.[3]

For D-Cyclohexylalanine, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications that may be present in the target peptide. However, for particularly aggregation-prone sequences containing multiple D-Cha residues, the Boc strategy may offer a viable alternative.

Workflow for Peptide Synthesis Incorporating D-Cyclohexylalanine

Peptide_Synthesis_Workflow cluster_0 Nα-Protection of D-Cyclohexylalanine cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Deprotection Start D-Cyclohexylalanine Fmoc_Protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) Start->Fmoc_Protection Base Boc_Protection Boc Protection (Boc Anhydride) Start->Boc_Protection Base Fmoc_D_Cha Fmoc-D-Cha-OH Fmoc_Protection->Fmoc_D_Cha Boc_D_Cha Boc-D-Cha-OH Boc_Protection->Boc_D_Cha Resin_Coupling Coupling to Resin Fmoc_D_Cha->Resin_Coupling Boc_D_Cha->Resin_Coupling Deprotection Nα-Deprotection (Piperidine for Fmoc, TFA for Boc) Resin_Coupling->Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HATU, HCTU) Deprotection->Amino_Acid_Coupling Repeat Repeat Cycles Amino_Acid_Coupling->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for peptide synthesis with D-Cyclohexylalanine.

Protocols for Nα-Protection of D-Cyclohexylalanine

The successful synthesis of peptides containing D-Cyclohexylalanine begins with the efficient protection of its α-amino group. While Fmoc-D-Cha-OH and Boc-D-Cha-OH are commercially available, in-house synthesis may be required for specific applications or large-scale production.

Protocol 1: Fmoc-Protection of D-Cyclohexylalanine

This protocol is adapted from general procedures for the Fmoc protection of amino acids and may require optimization for D-Cyclohexylalanine.[9][10]

Materials:

  • D-Cyclohexylalanine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-Cyclohexylalanine (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-D-Cha-OH to precipitate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterConditionExpected YieldPurity (Typical)
Solvent Dioxane/Water85-95%>98%
Base NaHCO₃
Temperature Room Temperature
Reaction Time 4-6 hours
Protocol 2: Boc-Protection of D-Cyclohexylalanine

This protocol is adapted from a general and widely used method for the Boc protection of amino acids.[11][12]

Materials:

  • D-Cyclohexylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-Cyclohexylalanine (1.0 eq) in a mixture of THF (or dioxane) and water.

  • Add NaOH (2.2 eq) to the solution and stir until the amino acid is fully dissolved.

  • Add Boc₂O (1.1 eq) to the reaction mixture and stir vigorously at room temperature for several hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under vacuum to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl or a KHSO₄ solution.[12]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain Boc-D-Cha-OH.

  • The product can be further purified by recrystallization if necessary.

ParameterConditionExpected YieldPurity (Typical)
Solvent THF/Water or Dioxane/Water90-98%>99%
Base NaOH
Temperature Room Temperature
Reaction Time 2-12 hours

Solid-Phase Peptide Synthesis (SPPS) Protocols for D-Cyclohexylalanine

The incorporation of D-Cyclohexylalanine into a growing peptide chain on a solid support requires careful consideration of coupling conditions to overcome the steric hindrance of its bulky side chain.

Fmoc-SPPS of a Peptide Containing D-Cyclohexylalanine

The following is a general cycle for the incorporation of an Fmoc-protected amino acid, which should be optimized for D-Cha.

Fmoc_SPPS_Cycle Start Peptide-Resin (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Coupling (Fmoc-D-Cha-OH, Activator, Base in DMF) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 End Peptide-Resin (extended by one residue) Wash_2->End

Caption: A single cycle of Fmoc-SPPS for amino acid incorporation.

Protocol 3: Coupling of Fmoc-D-Cyclohexylalanine in SPPS

  • Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for at least 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Cha-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HATU, HCTU, or COMU; 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents) in DMF for 1-5 minutes.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of D-Cha, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[14] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Table of Recommended Coupling Reagents for D-Cyclohexylalanine:

Coupling ReagentDescriptionAdvantages for D-Cha
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient and fast-acting, excellent for sterically hindered couplings.[13]
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Cost-effective alternative to HATU with similar high efficiency.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)High reactivity, good solubility, and a safer alternative to benzotriazole-based reagents.[13]
DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole)A classic and cost-effective method, but may be less efficient for highly hindered couplings and can lead to the formation of an insoluble dicyclohexylurea byproduct.[8]
Boc-SPPS of a Peptide Containing D-Cyclohexylalanine

The Boc-SPPS cycle is similar in principle to the Fmoc-SPPS cycle but utilizes acidic conditions for deprotection.

Protocol 4: Coupling of Boc-D-Cyclohexylalanine in SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA for peptide amides) in DCM.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM to remove residual acid.

  • Neutralization: Neutralize the N-terminal ammonium salt with a 10% solution of DIEA in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling: Couple Boc-D-Cha-OH using a suitable coupling agent as described in the Fmoc protocol (e.g., HBTU, DIC/HOBt).

  • Monitoring and Washing: Monitor the reaction and wash the resin as described for the Fmoc strategy.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the protecting group strategy and the amino acid composition of the peptide.

Protocol 5: TFA Cleavage for Fmoc-Synthesized Peptides

WARNING: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 6: HF Cleavage for Boc-Synthesized Peptides

WARNING: Hydrogen fluoride is an extremely toxic and corrosive acid that requires specialized equipment and handling procedures. This procedure should only be performed by trained personnel in a dedicated HF cleavage apparatus.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in a specialized HF-resistant reaction vessel.

  • Add the appropriate scavengers (e.g., anisole).

  • Carefully distill anhydrous HF into the reaction vessel at low temperature (e.g., -78 °C).

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate and collect the peptide as described in the TFA cleavage protocol.

Troubleshooting and Advanced Considerations

Incomplete Coupling of D-Cyclohexylalanine:

  • Cause: Steric hindrance from the cyclohexyl side chain.

  • Solution:

    • Use a more potent coupling reagent such as HATU, HCTU, or COMU.[13]

    • Increase the equivalents of the protected amino acid and coupling reagents.

    • Extend the coupling time or perform a double coupling.

    • Consider microwave-assisted peptide synthesis to enhance reaction kinetics.

Peptide Aggregation:

  • Cause: The hydrophobic nature of the D-Cha side chain can promote inter- and intra-chain aggregation, especially in longer peptide sequences.[3][15]

  • Solution:

    • Incorporate backbone-modifying protecting groups (e.g., Hmb, Dmb) on an adjacent residue to disrupt hydrogen bonding.

    • Use "difficult sequence" protocols, which may involve higher temperatures or the use of chaotropic salts.

    • For extremely difficult sequences, consider a convergent synthesis approach where smaller peptide fragments are synthesized and then ligated.

Orthogonal Protection Schemes: For the synthesis of more complex peptides, such as cyclic or branched peptides, orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups are required.[16] For example, an Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group can be used to protect the side chain of a lysine residue, allowing for selective deprotection and modification while the peptide is still on the resin.[7]

Conclusion

The incorporation of D-Cyclohexylalanine into peptides offers a powerful strategy for enhancing their therapeutic potential. While the steric bulk of its side chain presents challenges during synthesis, these can be effectively managed through the judicious selection of protecting group strategies, optimized coupling conditions, and the use of potent activating reagents. The Fmoc/tBu strategy is generally the method of choice due to its mild deprotection conditions, but the Boc/Bzl strategy remains a valuable tool for particularly aggregation-prone sequences. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can successfully synthesize D-Cyclohexylalanine-containing peptides and unlock their potential for the development of novel therapeutics.

References

  • PrepChem. Synthesis of cyclohexylalanine. [Link]

  • Lee, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry.
  • Nowick, J. S., et al. (2020).
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Rojas, J. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec.
  • Zenodo. (2020). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ACS Combinatorial Science. (2020).
  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science.
  • Organic Syntheses. (1978). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 58, 88.
  • ResearchGate. (2024). Solid-Phase Peptide Synthesis (SPPS)
  • Nowick, J. S., et al. (2020).
  • Han, Y., & Barany, G. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of organic chemistry, 62(12), 3841–3848.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Vinogradov, A. A., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable.
  • Brener, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Drug Target Review. (2024).
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Crouzel, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-38). Humana Press, New York, NY.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. (2024). Investigation of the Aggregation of Aβ Peptide (1-40) in the Presence of κ-Carrageenan-Stabilised Liposomes Loaded with Homotaurine.
  • Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.

Sources

Application Note: Strategic Quantification of the Sterically Hindered Amino Acid 2-Amino-2-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The analyte 2-Amino-2-cyclohexylpropanoic acid (also referred to as


-methyl-cyclohexylalanine or 

-Me-Cha) represents a unique challenge in analytical chemistry. Structurally, it is a non-proteinogenic amino acid characterized by a quaternary

-carbon substituted with both a methyl group and a bulky cyclohexyl ring.

This structural motif creates two distinct analytical hurdles:

  • Steric Hindrance: The quaternary center imposes significant steric bulk around the primary amine. This drastically reduces the reaction kinetics for standard N-terminal derivatization reagents (e.g., OPA, FMOC) commonly used in fluorescence detection.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (≥254 nm) impossible and low-UV detection (200–210 nm) susceptible to severe solvent interference.
    

This guide details three distinct, self-validating protocols designed to overcome these barriers, tailored for bioanalysis (LC-MS/MS), chiral purity (Marfey’s Method), and bulk assay (CAD).

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate methodology based on sample matrix and data requirements.

MethodSelection Start Sample Type Bio Biological Matrix (Plasma/Tissue) Start->Bio Bulk Bulk Substance (Process Control) Start->Bulk Chiral Enantiomeric Purity (R vs S) Start->Chiral MethodA Method A: HILIC-MS/MS (Underivatized) Bio->MethodA High Sensitivity No Derivatization MethodB Method B: HPLC-CAD (Universal Detection) Bulk->MethodB No Chromophore Linear Response MethodC Method C: Modified Marfey's (Derivatized LC-UV/MS) Chiral->MethodC Steric Resolution Diastereomers

Figure 1: Strategic decision matrix for selecting the optimal quantification method.

Method A: High-Throughput Bioanalysis (HILIC-MS/MS)

Objective: Quantification of 2-amino-2-cyclohexylpropanoic acid in plasma without derivatization. Rationale: Derivatization is avoided due to the steric hindrance of the


-methyl/cyclohexyl group, which leads to incomplete reactions and variable recovery. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain this zwitterionic polar compound.
Protocol Design
  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -
    
    
    
    -Me-Cha) is preferred. If unavailable, use Cyclohexylalanine (less hindered, but similar retention).
  • Column Selection: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of plasma into a 96-well plate.
      
    • Add

      
       of Acetonitrile (ACN) containing the Internal Standard (
      
      
      
      ).
    • Critical Step: Vortex aggressively for 2 minutes. The bulky amino acid can bind non-specifically to albumin; aggressive disruption is required.

    • Centrifuge at

      
       for 10 minutes at 
      
      
      
      .
    • Transfer supernatant to a fresh plate. Evaporation is not recommended to prevent loss of volatile amines or adsorption to plasticware; inject directly if sensitivity allows.

  • LC Parameters:

    • Mobile Phase A:

      
       Ammonium Formate in Water, pH 3.0 (Buffer is critical for zwitterion protonation).
      
    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 90% B held for 1 min, ramp to 50% B over 4 min, re-equilibrate at 90% B for 3 min.

    • Flow Rate:

      
      .
      
  • MS/MS Detection (ESI+):

    • Monitor the transition

      
      .
      
    • Note:

      
      -amino acids often lose the formate/carboxyl group (
      
      
      
      ) as a primary fragment.
    • Source Temp:

      
       (High heat aids desolvation of the cyclohexyl ring).
      

Method B: Chiral Purity via Modified Marfey’s Method

Objective: Separation of


- and 

-enantiomers. Rationale: Direct chiral separation on polysaccharide columns can be difficult for

-disubstituted amino acids due to poor ligand docking. Marfey’s reagent (FDAA) creates diastereomers that separate easily on C18 columns. The Steric Modification: Standard Marfey’s protocols (

for 1 hour) will fail for this molecule. The quaternary carbon blocks the nucleophilic attack of the amine. Forcing conditions are required.[1]
Protocol Design
  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[2]

  • Reaction Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
Step-by-Step Workflow
  • Derivatization:

    • Dissolve

      
       sample in 
      
      
      
      water.
    • Add

      
       of 1% FDAA in Acetone.
      
    • Add

      
       of 
      
      
      
      
      
      .
    • Critical Modification: Heat at

      
       for 90 minutes . (Standard is 
      
      
      
      ).
    • Why? The activation energy barrier is higher due to the steric shield of the cyclohexyl and methyl groups.

    • Quench with

      
       of 
      
      
      
      
      
      .
  • LC-UV Separation:

    • Column: C18 Core-Shell (e.g., Kinetex C18,

      
      ).
      
    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Gradient: Slow ramp (0.5% B/min) ensures resolution of the L-L and L-D diastereomers.

    • Detection: UV at

      
       (The dinitrophenyl group provides a strong chromophore).
      
  • Data Analysis:

    • The elution order is typically L-L (L-FDAA + S-Analyte) followed by L-D (L-FDAA + R-Analyte). Confirm with an authentic racemate standard.

Method C: Process Control (HPLC-CAD)

Objective: Purity assay of bulk drug substance without derivatization. Rationale: Charged Aerosol Detection (CAD) detects any non-volatile analyte. It is "mass-sensitive" rather than structure-sensitive, making it ideal for this non-chromophoric amino acid.

Protocol Design
  • Detector: Corona Veo or similar CAD.

  • Linearity: CAD response is curvilinear; use a power-function fit or ensure calibration standards bracket the sample closely.

Step-by-Step Workflow
  • Mobile Phase Prep:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA suppresses ionization of the carboxyl group, improving peak shape on C18).

    • B: 0.1% TFA in Acetonitrile.[1]

    • Note: Do not use phosphate buffers; non-volatile salts will destroy the CAD detector.

  • LC Conditions:

    • Column: C18,

      
      , 
      
      
      
      .
    • Gradient: 5% to 95% B over 15 minutes.

    • Temp:

      
      .
      
  • System Suitability:

    • Tailing Factor: Must be

      
      . If tailing occurs, increase TFA concentration to 0.2% to mask silanols from the amine.
      

Visualizing the Steric Challenge

The following diagram illustrates why standard protocols fail and how the modified Marfey's method succeeds.

StericChallenge Analyte 2-Amino-2-cyclohexylpropanoic acid (Sterically Crowded Amine) StandardCond Standard Derivatization (OPA/FMOC or FDAA @ 40°C) Analyte->StandardCond ModifiedCond Modified Marfey's (FDAA @ 70°C, 90 min) Analyte->ModifiedCond ResultFail Incomplete Reaction Poor Quantitation StandardCond->ResultFail Steric Block ResultSuccess Complete Derivatization Stable Diastereomers ModifiedCond->ResultSuccess Heat Overcomes Barrier Separation C18 Separation (L-L vs L-D) ResultSuccess->Separation

Figure 2: Mechanistic workflow illustrating the necessity of forcing conditions for derivatization.

References

  • Separation of Amino Acids: "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques." MyFoodResearch. Available at: [Link]

  • Marfey's Reagent & Steric Hindrance: "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." National Institutes of Health (PMC). Available at: [Link]

  • LC-MS of Underivatized Amino Acids: "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: The Use of 2-Amino-2-cyclohexylpropanoic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Constraint in Drug Discovery

In the quest for novel therapeutics, the ability to rigidly control the three-dimensional structure of molecules is paramount. Unnatural amino acids, particularly those with significant steric bulk, serve as powerful tools in this endeavor. 2-Amino-2-cyclohexylpropanoic acid, an α,α-disubstituted amino acid, is a prime example of such a building block. Its incorporation into peptide or small molecule libraries imparts a high degree of conformational constraint, which can lead to enhanced biological activity, increased metabolic stability, and improved selectivity for the target receptor.[1][2][3] This document provides a detailed guide for the effective use of 2-Amino-2-cyclohexylpropanoic acid in combinatorial chemistry workflows, with a focus on solid-phase peptide synthesis (SPPS).

Physicochemical Properties of 2-Amino-2-cyclohexylpropanoic Acid

A thorough understanding of the physical and chemical properties of this unique amino acid is crucial for its successful application.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂TCI Chemicals
Molecular Weight171.24 g/mol TCI Chemicals
AppearanceWhite to light yellow powder/crystalTCI Chemicals
StereochemistryAvailable as both (R) and (S) enantiomersN/A
Key Featureα,α-disubstitution with a cyclohexyl groupN/A

The defining characteristic of 2-Amino-2-cyclohexylpropanoic acid is the presence of a cyclohexyl group and a methyl group attached to the α-carbon. This substitution pattern leads to significant steric hindrance around the amine and carboxyl groups, which necessitates optimized coupling protocols during synthesis.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most common application of 2-Amino-2-cyclohexylpropanoic acid in combinatorial chemistry is its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5] The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

SPPS_Workflow Resin Solid Support (Resin) Load Load First Amino Acid Resin->Load 1. Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Load->Deprotect1 2. Wash1 Wash Deprotect1->Wash1 3. Couple Couple Fmoc-AA-OH (with Coupling Reagent) Wash1->Couple 4. Wash2 Wash Couple->Wash2 5. Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat 6. Repeat->Deprotect1 Cleave Cleave Peptide from Resin Repeat->Cleave 7. Purify Purify Peptide Cleave->Purify 8.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Overcoming the Challenge: Coupling of a Sterically Hindered Amino Acid

The primary challenge in utilizing 2-Amino-2-cyclohexylpropanoic acid is the steric hindrance at the α-carbon, which can significantly slow down the coupling reaction and lead to incomplete reactions. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient.[6] To achieve high coupling yields, more potent activating reagents are required.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Reagent ClassExamplesKey Advantages
Uronium/Aminium Salts HATU, HCTU, TBTUHigh reactivity and speed.[6][7][8]
Phosphonium Salts PyBOP, PyAOPEffective and can minimize racemization.
Immonium Salts COMUHigh efficiency and a good safety profile.[7]

Causality Behind Reagent Choice: These reagents react with the carboxylic acid of the incoming Fmoc-protected amino acid to form a highly reactive activated species (e.g., an active ester or an acylphosphonium salt). This high level of activation is necessary to overcome the steric barrier presented by the α,α-disubstituted nature of 2-Amino-2-cyclohexylpropanoic acid and drive the amide bond formation to completion.

Detailed Protocol: Incorporation of Fmoc-2-Amino-2-cyclohexylpropanoic Acid into a Peptide Chain

This protocol details the manual coupling of Fmoc-2-Amino-2-cyclohexylpropanoic acid onto a resin-bound peptide with a free N-terminal amine, using HATU as the coupling reagent.

Materials:

  • Fmoc-protected 2-Amino-2-cyclohexylpropanoic acid

  • Peptide-resin with a free N-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. If starting with a dry resin, also wash with DCM prior to DMF swelling.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of Fmoc-2-Amino-2-cyclohexylpropanoic Acid:

    • In a separate vial, dissolve 3 equivalents of Fmoc-2-Amino-2-cyclohexylpropanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.[9]

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction solution and repeat steps 4 and 5.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection/coupling cycle.

Application in Combinatorial Library Synthesis: "Split-and-Pool" Strategy

The "split-and-pool" (or "split-and-mix") synthesis method is a powerful technique for generating large combinatorial peptide libraries.[10][11][12][13][14]

Split_and_Pool cluster_1 Cycle 1 cluster_2 Cycle 2 Start Resin Pool Split1 Split Start->Split1 CoupleA Couple AA 'A' Split1->CoupleA CoupleB Couple AA 'B' Split1->CoupleB CoupleC Couple AA 'C' Split1->CoupleC Pool1 Pool CoupleA->Pool1 CoupleB->Pool1 CoupleC->Pool1 Split2 Split Pool1->Split2 CoupleD Couple AA 'D' Split2->CoupleD CoupleE Couple AA 'E' Split2->CoupleE CoupleF Couple AA 'F' Split2->CoupleF Pool2 Pool CoupleD->Pool2 CoupleE->Pool2 CoupleF->Pool2 Final Final Library (One Bead, One Compound) Pool2->Final

Caption: The "Split-and-Pool" synthesis strategy for combinatorial libraries.

By incorporating 2-Amino-2-cyclohexylpropanoic acid at a specific position within a split-and-pool synthesis, a library of conformationally constrained peptides can be generated. For example, a library with the general structure X-Y-Z-(2-Amino-2-cyclohexylpropanoic acid)-X'-Y'-Z' can be synthesized, where X, Y, Z, X', Y', and Z' are varied using a selection of other natural or unnatural amino acids.

Protocol: Split-and-Pool Synthesis of a Constrained Peptide Library

This protocol outlines the synthesis of a small, illustrative peptide library with the structure Ac-X-Y-(S)-2-Amino-2-cyclohexylpropanoic acid-NH₂, where X and Y are varied from a set of two amino acids (e.g., Alanine and Phenylalanine).

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-(S)-2-Amino-2-cyclohexylpropanoic acid

  • Coupling reagents (e.g., HATU) and bases (e.g., DIPEA)

  • DMF, DCM, 20% Piperidine in DMF

  • Acetic anhydride, DIPEA for capping

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reaction vessels for each amino acid in a given cycle

Protocol Steps:

  • Resin Preparation: Start with Rink Amide resin, swell in DMF.

  • First Position (2-Amino-2-cyclohexylpropanoic acid):

    • Deprotect the Fmoc group from the resin.

    • Couple Fmoc-(S)-2-Amino-2-cyclohexylpropanoic acid using the optimized HATU protocol described above. Ensure the reaction goes to completion.

  • Second Position (Y):

    • Deprotect the Fmoc group.

    • Split: Divide the resin into two equal portions.

    • Couple: In separate vessels, couple Fmoc-Ala-OH to one portion and Fmoc-Phe-OH to the other using a standard HATU protocol.

    • Pool: Combine the two resin portions and wash thoroughly.

  • Third Position (X):

    • Deprotect the Fmoc group from the pooled resin.

    • Split: Divide the resin again into two equal portions.

    • Couple: In separate vessels, couple Fmoc-Ala-OH to one portion and Fmoc-Phe-OH to the other.

    • Pool: Combine the two resin portions and wash.

  • N-terminal Capping:

    • Deprotect the final Fmoc group.

    • Treat the pooled resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus of all peptides.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups (if any).

  • Library Characterization:

    • Precipitate the cleaved peptides in cold ether.

    • Analyze the resulting library mixture by LC-MS to confirm the presence of the expected four peptides:

      • Ac-Ala-Ala-(S)-2-Amino-2-cyclohexylpropanoic acid-NH₂

      • Ac-Ala-Phe-(S)-2-Amino-2-cyclohexylpropanoic acid-NH₂

      • Ac-Phe-Ala-(S)-2-Amino-2-cyclohexylpropanoic acid-NH₂

      • Ac-Phe-Phe-(S)-2-Amino-2-cyclohexylpropanoic acid-NH₂

Conclusion

2-Amino-2-cyclohexylpropanoic acid is a valuable building block for introducing conformational constraints into peptide and peptidomimetic libraries. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents and optimized protocols allows for its efficient incorporation. The resulting conformationally restricted libraries are a powerful resource for the discovery of novel drug candidates with improved potency, stability, and selectivity.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • Gao, Y., & Kodadek, T. (2014). Split-and-pool synthesis and characterization of peptide tertiary amide library. Journal of visualized experiments : JoVE, (88), 51299.
  • Burgess, K. (2020, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–758.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Furka, Á., Sebestyén, F., Asgedom, M., & Dibó, G. (1991). General method for rapid synthesis of multicomponent peptide mixtures. International journal of peptide and protein research, 37(6), 487–493.
  • Brea, R. J., & Deiters, A. (2021). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids.
  • Gao, Y., & Kodadek, T. (2014). Split-and-pool synthesis and characterization of peptide tertiary amide library. Journal of visualized experiments : JoVE, (88), 51299.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Kerr, J. M., Banville, S. C., & Zuckermann, R. N. (1993). Encoded Combinatorial Peptide Libraries Containing Non-Natural Amino Acids. Journal of the American Chemical Society, 115(7), 2529–2531.
  • Singh, S. K., & Sharma, K. K. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 27(23), 8359.
  • Gavenonis, J., & al, e. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering.
  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 4(90), 48943-48960.
  • Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of organic chemistry, 81(3), 1057–1074.
  • Twist Bioscience. (2020, October 23). Combinatorial Variant Libraries Poster [Video]. YouTube.
  • Wang, X., & al, e. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 13(39), 9968–9971.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.

Sources

Application Notes & Protocols: A Comprehensive Guide to Developing Bioassays for 2-Amino-2-cyclohexylpropanoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing robust bioassays to characterize the biological activity of 2-Amino-2-cyclohexylpropanoic acid. Given the structural similarities of this compound to known neuromodulatory agents, we present a tiered screening approach. This guide begins with foundational cell-based assays to determine cytotoxicity and general neuronal viability, progressing to more sophisticated receptor binding and functional assays targeting the GABAergic and glutamatergic systems. Each protocol is designed with internal controls and validation steps to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

2-Amino-2-cyclohexylpropanoic acid is a synthetic amino acid analog. While specific biological activities are not yet extensively documented, its structure, featuring a cyclohexyl group, suggests potential interactions with receptors and transporters in the central nervous system (CNS). Many amino acid analogs exhibit neurological properties by mimicking or antagonizing the action of endogenous neurotransmitters.[1]

Notably, compounds with similar structural motifs have been identified as modulators of key CNS targets, including Gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors.[2][3] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in various neurological and psychiatric disorders.[2][4] Conversely, the NMDA receptor, a subtype of ionotropic glutamate receptor, plays a critical role in excitatory synaptic transmission, plasticity, learning, and memory.[5][6] Therefore, a logical starting point for characterizing 2-Amino-2-cyclohexylpropanoic acid is to investigate its potential effects on these two pivotal systems.

This guide outlines a systematic approach to first assess the compound's general cellular effects and then to dissect its specific molecular targets and functional consequences.

Physicochemical Properties of 2-Amino-2-cyclohexylpropanoic acid

A thorough understanding of the test compound's properties is crucial for accurate assay design, particularly for preparing stock solutions and ensuring bioavailability in aqueous assay buffers.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂[7]
Molecular Weight171.24 g/mol [7]
AppearanceSolid
SolubilityDMSO, Water (to be determined empirically)

Note: It is imperative to experimentally determine the solubility of 2-Amino-2-cyclohexylpropanoic acid in aqueous buffers used for bioassays to avoid precipitation and ensure accurate final concentrations.

Tier 1: Foundational Cellular Assays

The initial step is to determine the compound's effect on cell viability and proliferation. This will establish a therapeutic window and differentiate between specific bioactivity and general cytotoxicity.

Cell Viability/Cytotoxicity Assay

Principle: This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-cyclohexylpropanoic acid in an appropriate solvent (e.g., sterile water or DMSO). Serially dilute the stock solution to create a range of concentrations (e.g., 1 µM to 1 mM).

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Target-Specific Screening

Based on the hypothesis that 2-Amino-2-cyclohexylpropanoic acid may interact with GABA or NMDA receptors, the next tier of assays will investigate these potential interactions directly.

GABA Receptor Binding Assay

Principle: This is a competitive radioligand binding assay to determine if the test compound can displace a known GABA receptor ligand. A reduction in the bound radioligand in the presence of the test compound indicates binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a 96-well plate, combine the synaptic membranes, a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol for GABA-A receptors), and varying concentrations of 2-Amino-2-cyclohexylpropanoic acid.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

  • Incubation: Incubate the plate at 4°C for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki (inhibitory constant).

NMDA Receptor Binding Assay

Principle: Similar to the GABA receptor binding assay, this competitive assay assesses the ability of the test compound to displace a known NMDA receptor ligand.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors, such as the hippocampus or cortex.

  • Assay Buffer: Prepare a binding buffer appropriate for NMDA receptors.

  • Reaction Mixture: Combine the synaptic membranes, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and a range of concentrations of 2-Amino-2-cyclohexylpropanoic acid.

  • Controls: Include total binding and non-specific binding controls.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Harvesting and Counting: Use a filtration method and scintillation counting to measure bound radioactivity.

  • Data Analysis: Determine the specific binding and calculate the Ki of the test compound.

Tier 3: Functional Assays

If binding is confirmed in Tier 2, the next logical step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or an allosteric modulator?

Electrophysiology: Patch-Clamp Analysis

Principle: Whole-cell patch-clamp recording from cultured neurons or brain slices allows for the direct measurement of ion channel activity in response to receptor activation. This is the gold standard for characterizing the functional effects of a compound on ionotropic receptors.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or acute brain slices.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Agonist Application: Apply a known agonist for the receptor of interest (e.g., GABA for GABA-A receptors, NMDA/glycine for NMDA receptors) to elicit a current.

  • Compound Application: Co-apply the test compound with the agonist to determine if it modulates the agonist-induced current.

  • Data Analysis: Analyze changes in current amplitude, kinetics, and reversal potential to classify the compound as a positive or negative allosteric modulator, or a competitive antagonist.

Calcium Imaging Assay

Principle: NMDA receptor activation leads to an influx of Ca²⁺ into the neuron.[6] This can be visualized using a fluorescent calcium indicator. This assay provides a higher-throughput functional screen compared to electrophysiology.

Protocol:

  • Cell Culture and Loading: Plate primary neurons on glass-bottom dishes and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Stimulate the cells with an NMDA receptor agonist (e.g., NMDA/glycine).

  • Compound Treatment: Pre-incubate or co-apply 2-Amino-2-cyclohexylpropanoic acid with the agonist.

  • Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the agonist-induced calcium influx in the presence and absence of the test compound to determine its modulatory effect.

Visualization of Experimental Workflows

Tiered Screening Workflow

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Functional Characterization A Compound Synthesis & QC B Cell Viability/Cytotoxicity Assay (e.g., Resazurin) A->B Determine CC50 C GABA Receptor Binding Assay B->C If not cytotoxic D NMDA Receptor Binding Assay B->D If not cytotoxic E Electrophysiology (Patch-Clamp) C->E If binding is confirmed F Calcium Imaging Assay D->F If binding is confirmed F->E For detailed mechanism

Caption: A tiered approach to characterizing 2-Amino-2-cyclohexylpropanoic acid.

Hypothetical NMDA Receptor Modulation Pathway

G cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Mg2+ block) CaMKII CaMKII NMDA_Receptor:ion->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Glutamate Glutamate Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly Test_Compound 2-Amino-2-cyclohexylpropanoic acid (Hypothetical Modulator) Test_Compound->NMDA_Receptor Allosteric Modulation

Caption: Potential modulation of NMDA receptor signaling by the test compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and scientifically rigorous pathway for the initial characterization of 2-Amino-2-cyclohexylpropanoic acid. By systematically progressing from broad cellular assays to specific binding and functional studies, researchers can efficiently determine the compound's biological activity and mechanism of action. Positive findings in these assays would warrant further investigation, including in vivo studies to assess pharmacokinetic properties and efficacy in animal models of neurological disorders.

References

  • Huntington's Disease News. NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease. [Link]

  • MySkinRecipes. 2-Amino-2-cyclohexylpropanoic acid. [Link]

  • PubMed. A role of GABA analogues in the treatment of neurological diseases. [Link]

  • PubChem. 2-Cyclohexylpropionic acid. [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. [Link]

  • PubChem. Cyclohexylalanine. [Link]

  • PubChem. Cyclohexanepropanoic acid. [Link]

  • PubMed Central. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. [Link]

  • NCBI Bookshelf. GABA Receptor. [Link]

  • BioAssay Systems. EnzyChrom™ L-Amino Acid Assay Kit. [Link]

  • SciELO México. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. [Link]

  • Cell Biolabs, Inc. L-Amino Acid Assay Kits. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • NCBI Bookshelf. Physiology, GABA. [Link]

  • PubChem. 2-(Cycloheptylamino)-2-cyclohexylpropanoic acid. [Link]

  • PubMed Central. Activation Mechanisms of the NMDA Receptor. [Link]

  • Wikipedia. Pregabalin. [Link]

  • PubMed Central. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. [Link]

  • PubMed. Many actions of cyclooxygenase-2 in cellular dynamics and in cancer. [Link]

  • Chromsystems. Amino Acid Analysis (AAA). [Link]

  • Zito Lab. NMDA Receptor Function and Physiological Modulation. [Link]

  • PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubMed Central. Action mechanism of snake venom l-amino acid oxidase and its double-edged sword effect on cancer treatment: Role of pannexin 1-mediated interleukin-6 expression. [Link]

Sources

methods for scaling up the synthesis of D-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of D-Cyclohexylalanine

Part 1: Strategic Overview

D-Cyclohexylalanine (D-Cha) is a critical non-proteinogenic amino acid intermediate used in the synthesis of thrombin inhibitors, HIV protease inhibitors, and other peptidomimetic drugs. Its structural rigidity and lipophilicity (due to the cyclohexyl ring) often improve the pharmacokinetic profile of peptide-based therapeutics compared to its aromatic analog, D-Phenylalanine.

Scaling the synthesis of D-Cha presents a classic process chemistry dilemma: balancing enantiomeric purity (ee > 99.5%) with cost-efficiency .

This guide details two distinct, field-proven protocols for scaling D-Cha production from gram-scale optimization to kilogram-scale pilot batches:

  • Method A: Chemo-Catalytic Hydrogenation (The "Workhorse")

    • Principle: High-pressure catalytic hydrogenation of D-Phenylalanine.

    • Best For: Facilities with high-pressure reactor capabilities; scenarios where D-Phenylalanine is a cheap commodity feedstock.

    • Key Challenge: Managing catalyst pyrophoricity and hydrogen safety.[1][2][3]

  • Method B: Biocatalytic Resolution (The "Green" Route)

    • Principle: Enzymatic hydrolysis of N-Acetyl-DL-Cyclohexylalanine using D-Aminoacylase.

    • Best For: Facilities prioritizing green chemistry, ambient conditions, or lacking high-pressure infrastructure.

    • Key Challenge: Downstream separation of the product from the unreacted L-substrate.

Part 2: Comparative Decision Matrix

FeatureMethod A: Catalytic Hydrogenation Method B: Enzymatic Resolution
Starting Material D-Phenylalanine (Commercial)N-Acetyl-DL-Cyclohexylalanine
Primary Catalyst 5% Rh/C or PtO₂ (Heterogeneous)D-Aminoacylase (Biocatalyst)
Reaction Conditions 50–60°C, 5–10 bar H₂, Acidic pH30–37°C, pH 7.5–8.0, Ambient Pressure
Yield (Theoretical) ~100% (Quantitative conversion)50% (Max theoretical for resolution)*
Enantiomeric Excess Retains SM stereochemistry (>99%)High (>99.5% dependent on enzyme)
Safety Profile High Risk: Flammable H₂, Pyrophoric CatalystLow Risk: Aqueous buffer, mild temp

*Note: Yield for Method B can approach 100% if coupled with a racemase for Dynamic Kinetic Resolution (DKR), though this adds complexity.

Part 3: Detailed Protocols

Protocol A: Catalytic Hydrogenation of D-Phenylalanine

Target Scale: 1 kg Batch

1. Mechanism & Rationale This method relies on the saturation of the aromatic ring of D-Phenylalanine. Rhodium (Rh) or Platinum (Pt) catalysts are preferred over Palladium (Pd) because Pd often causes hydrogenolysis of the C-N bond (deamination) or racemization under the harsh conditions required for ring reduction.

2. Equipment Requirements

  • High-Pressure Hydrogenation Reactor (e.g., Hastelloy or 316 SS), rated to 20 bar.

  • Gas entrainment impeller (to maximize H₂ mass transfer).

  • Filtration unit (spark-proof) for catalyst removal.

3. Reagents

  • Substrate: D-Phenylalanine (1.0 kg, 6.05 mol).

  • Solvent: 10 L of 1M Hydrochloric Acid (HCl) or Acetic Acid/Water mixture.

    • Why Acidic? Protonation of the amine prevents catalyst poisoning and inhibits side reactions.

  • Catalyst: 5% Rhodium on Carbon (Rh/C), 50% water wet (50 g dry weight basis).

    • Alternative: Platinum Oxide (Adams Catalyst) can be used but is often more expensive.

4. Step-by-Step Procedure

  • Loading: In the open reactor (purged with N₂), charge the solvent (1M HCl).

  • Dissolution: Add D-Phenylalanine with stirring until fully dissolved.

  • Catalyst Addition: CRITICAL SAFETY STEP. Make a slurry of the wet catalyst in a small amount of water. Add the slurry to the reactor under a blanket of Nitrogen. Never add dry catalyst to flammable solvents.

  • Purging: Seal the reactor. Purge 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar) to remove oxygen.

  • Reaction:

    • Set Hydrogen pressure to 8–10 bar .

    • Heat to 50–60°C .

    • Agitate vigorously (>800 RPM) to ensure H₂ gas entrainment.

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (approx. 6–10 hours).

  • Filtration: Cool to room temperature. Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad or sintered glass filter to remove the catalyst. Keep catalyst wet to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to ~30% volume.

    • Adjust pH to the isoelectric point (~pH 6.0) using 5M NaOH to precipitate the zwitterionic D-Cyclohexylalanine.

    • Cool to 4°C for 4 hours.

    • Filter the white crystals, wash with ice-cold water and acetone.

    • Dry in a vacuum oven at 50°C.

5. Process Flow Diagram (Method A)

HydrogenationFlow Start D-Phenylalanine (Solid) Dissolve Dissolution (1M HCl) Start->Dissolve React Hydrogenation (Rh/C, 10 bar H2, 60°C) Dissolve->React Filter Catalyst Filtration (Remove Rh/C) React->Filter H2 Uptake Complete Neutralize Neutralization (pH 6.0) Filter->Neutralize Filtrate Crystallize Crystallization (4°C) Neutralize->Crystallize Product D-Cyclohexylalanine (>99% ee) Crystallize->Product

Caption: Workflow for the high-pressure catalytic hydrogenation of D-Phenylalanine to D-Cyclohexylalanine.

Protocol B: Enzymatic Resolution of N-Acetyl-DL-Cyclohexylalanine

Target Scale: 1 kg Batch

1. Mechanism & Rationale D-Aminoacylase (EC 3.5.1.81) selectively hydrolyzes the amide bond of the N-acetyl-D-isomer, releasing free D-Cyclohexylalanine. The N-acetyl-L-isomer remains unreacted. This difference in solubility and charge allows for easy separation.

2. Reagents

  • Substrate: N-Acetyl-DL-Cyclohexylalanine (2.0 kg).

  • Enzyme: D-Aminoacylase (e.g., from Alcaligenes faecalis or Aspergillus origin), immobilized on resin preferred for reuse.

  • Buffer: 0.1 M Phosphate buffer or Tris-HCl, pH 7.8 containing 0.1 mM CoCl₂ (cofactor).

3. Step-by-Step Procedure

  • Substrate Preparation: Dissolve 2.0 kg of N-Acetyl-DL-Cha in 20 L of buffer. Adjust pH to 7.8 using NaOH.

  • Bioconversion:

    • Add immobilized D-Aminoacylase.

    • Incubate at 37°C with gentle overhead stirring (avoid grinding the resin).

    • Monitor pH; the reaction releases acid (acetic acid + amino acid), so maintain pH 7.8 by auto-titration with 2M NaOH.

    • Endpoint: Reaction stops when 50% conversion is reached (approx. 24 hours). Verify by HPLC (chiral column).

  • Enzyme Removal: Filter off the immobilized enzyme beads (save for next batch).

  • Separation (The Critical Step):

    • Acidify the filtrate to pH 1.5 using HCl.

    • Extraction: Extract the unreacted N-Acetyl-L-Cha into Ethyl Acetate (3x washes). The free D-Cyclohexylalanine remains in the aqueous phase (protonated form).

  • Isolation:

    • Take the aqueous phase and adjust pH to 6.0 (isoelectric point).

    • D-Cha precipitates out.

    • Filter, wash with water/ethanol, and dry.

4. Enzymatic Logic Diagram

EnzymaticRes Input N-Acetyl-DL-Cyclohexylalanine (Racemic Mixture) EnzymeStep D-Aminoacylase Hydrolysis (pH 7.8, 37°C, Co2+) Input->EnzymeStep Mixture Mixture: D-Cha (Free Amine) + N-Acetyl-L-Cha EnzymeStep->Mixture Acidify Acidify to pH 1.5 (HCl) Mixture->Acidify Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract OrgPhase Organic Phase: N-Acetyl-L-Cha (Recycle/Racemize) Extract->OrgPhase Extracts L-Isomer AqPhase Aqueous Phase: D-Cyclohexylalanine HCl Extract->AqPhase Retains D-Product Precip Neutralize to pH 6.0 (Crystallization) AqPhase->Precip

Caption: Separation logic for the enzymatic resolution of racemic N-Acetyl-Cyclohexylalanine.

Part 4: Quality Control & Troubleshooting

QC Specifications:

  • Appearance: White crystalline powder.

  • Purity (HPLC): > 98.5%.

  • Chiral Purity (Chiral HPLC): > 99.5% ee.

    • Column: Crownpak CR(+) or Chirex 3126.

    • Mobile Phase: Perchloric acid pH 1.5 / Methanol.

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, 1M HCl).

Troubleshooting Table:

ProblemProbable CauseCorrective Action
Method A: Incomplete Conversion Catalyst poisoningEnsure substrate is free of sulfur/amines. Increase catalyst load or H₂ pressure.
Method A: Low Yield Product lost in mother liquorCool crystallization to 0°C; add anti-solvent (Isopropanol).
Method B: Low ee% Non-specific hydrolysisCheck enzyme specificity; ensure pH is strictly controlled (pH > 8 can cause chemical hydrolysis).
Method B: Slow Reaction Product inhibitionRemove product continuously or increase buffer volume. Check Co²⁺ cofactor levels.

Part 5: Safety & Hazards (Crucial)

  • Hydrogenation Risks (Method A):

    • Pyrophoric Catalysts: Dry Rh/C and PtO₂ can ignite spontaneously in air. Always keep wet. Handle under inert gas (Nitrogen/Argon).[2]

    • High Pressure: Inspect reactor seals and burst discs prior to pressurization.

    • Solvent Flammability: If using acetic acid/alcohol mixtures, ensure the reactor is grounded to prevent static discharge.

  • Chemical Handling:

    • D-Cyclohexylalanine: Generally considered non-hazardous but should be treated as a potential irritant.

    • HCl/NaOH: Corrosive. Use standard PPE (gloves, goggles).

References

  • Preparation of L-cyclohexylalanine via Hydrogenation. ChemicalBook Protocols. (Method adapted for D-enantiomer).

  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. PubMed Central (PMC). Discusses enzymatic routes to phenylalanine precursors.

  • D-Amino Acid Oxidase: Physiological Role and Applications. SciSpace. Details the utility of DAAO in resolution and synthesis.

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison. Safety protocols for catalytic hydrogenation.

  • Revisiting D-Acylases for D-Amino Acid Production. PubMed Central. Detailed characterization of D-acylases for kinetic resolution.

Sources

Unambiguous Structural Elucidation of D-Cyclohexylalanine: A Comprehensive NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Cyclohexylalanine in Drug Discovery

D-Cyclohexylalanine (D-Cha) is a non-proteinogenic amino acid that has garnered considerable attention in the pharmaceutical and medicinal chemistry sectors. As a synthetic analogue of phenylalanine, where the phenyl ring is replaced by a cyclohexyl group, D-Cha imparts unique conformational constraints and increased lipophilicity to peptides and small molecule therapeutics. This modification can lead to enhanced metabolic stability, improved oral bioavailability, and potent biological activity. Given its importance, the unequivocal confirmation of its chemical structure and purity is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural characterization of D-Cyclohexylalanine.

This application note provides a comprehensive guide to the NMR-based characterization of D-Cyclohexylalanine, detailing robust protocols for sample preparation and a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for the unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts and to confirm the covalent bonding framework of the molecule.

Foundational Principles: Why a Multi-dimensional NMR Approach is Essential

While a simple 1D ¹H NMR spectrum can provide initial clues, the aliphatic nature of the cyclohexyl ring in D-Cyclohexylalanine leads to significant signal overlap in the upfield region. A 1D spectrum alone is insufficient for unambiguous assignment. A multi-dimensional approach, combining 1D ¹H and ¹³C experiments with 2D correlation spectroscopy, is therefore indispensable for complete structural verification.

Here, we will leverage a logical progression of NMR experiments to build a complete structural picture of D-Cyclohexylalanine:

  • ¹H NMR: To identify the different types of protons and their relative numbers.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton to its attached carbon, mapping the ¹H and ¹³C data together.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.

The following diagram illustrates the logical workflow for the complete structural elucidation of D-Cyclohexylalanine using this suite of NMR experiments.

NMR_Workflow_D_Cyclohexylalanine cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY Correlate HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC Correlate HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC Correlate 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC Correlate 13C_NMR->HMBC Correlate Structure_Elucidation Complete Structure Elucidation COSY->Structure_Elucidation Assign Spin Systems HSQC->Structure_Elucidation Assign C-H Pairs HMBC->Structure_Elucidation Connect Fragments Sample_Prep Sample Preparation Sample_Prep->1H_NMR Acquire Sample_Prep->13C_NMR Acquire

Caption: Logical workflow for the structural elucidation of D-Cyclohexylalanine.

Part 1: Sample Preparation Protocol

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol outlines the steps for preparing a D-Cyclohexylalanine sample for NMR analysis.

Materials:

  • D-Cyclohexylalanine (solid, high purity)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of D-Cyclohexylalanine directly into a clean, dry vial.

  • Solvent Selection and Dissolution:

    • The choice of deuterated solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons. D₂O is suitable for aqueous-based studies, but will result in the exchange of the amine and carboxylic acid protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the D-Cyclohexylalanine.

  • Homogenization: Gently vortex the sample until the D-Cyclohexylalanine is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Visually inspect the solution to ensure there is no particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition Protocols

The following protocols are based on a 500 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted.

¹H NMR Spectroscopy Protocol

Purpose: To obtain a one-dimensional proton spectrum, providing information on the chemical environment, multiplicity (splitting pattern), and integration (relative number) of the different protons in the molecule.

Experimental Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (ns)16 - 64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2-5 sTo allow for full relaxation of the protons between scans.
Acquisition Time (aq)~3-4 sTo ensure good digital resolution.
Spectral Width (sw)~12-16 ppmTo encompass all expected proton signals.

Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate all signals.

¹³C NMR Spectroscopy Protocol

Purpose: To obtain a one-dimensional carbon spectrum, indicating the number of chemically distinct carbon atoms.

Experimental Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Number of Scans (ns)1024 or more¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (d1)2 sA standard delay for ¹³C experiments.
Acquisition Time (aq)~1-2 sTo obtain good resolution.
Spectral Width (sw)~200-220 ppmTo cover the full range of carbon chemical shifts.

Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D COSY (¹H-¹H Correlation Spectroscopy) Protocol

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. This is essential for tracing out the connectivity of the proton spin systems in the cyclohexyl ring and the alanine moiety.

Experimental Parameters:

ParameterRecommended ValueRationale
Pulse ProgramcosygpqfA gradient-enhanced, phase-sensitive COSY experiment for cleaner spectra.
Number of Scans (ns)2-4 per incrementTo achieve sufficient signal-to-noise.
Increments (F1)256-512Determines the resolution in the indirect dimension.
Relaxation Delay (d1)1.5-2 sStandard delay for 2D experiments.
Spectral Width (sw)Same as ¹H NMRTo match the ¹H spectral window.

Data Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a 2D Fourier transform.

  • Phase correct the spectrum.

  • Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence) Protocol

Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. This experiment is key to assigning the ¹³C chemical shifts based on the already assigned ¹H signals.

Experimental Parameters:

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2.3An edited HSQC that distinguishes CH/CH₃ from CH₂ signals by phase.
Number of Scans (ns)4-8 per incrementTo achieve good sensitivity.
Increments (F1)256A good starting point for resolution in the carbon dimension.
Relaxation Delay (d1)1.5 sStandard delay.
Spectral Width (F2)Same as ¹H NMRProton dimension.
Spectral Width (F1)~180-200 ppmCarbon dimension, covering the expected range.

Data Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a 2D Fourier transform.

  • Phase correct the spectrum.

2D HMBC (Heteronuclear Multiple Bond Correlation) Protocol

Purpose: To observe correlations between protons and carbons over 2-3 bonds. This is crucial for identifying connectivity across quaternary carbons (like the carboxyl carbon) and for linking the different parts of the molecule together.

Experimental Parameters:

ParameterRecommended ValueRationale
Pulse ProgramhmbcgpndqfA gradient-enhanced HMBC experiment.
Number of Scans (ns)8-16 per incrementRequires more scans to detect weaker, long-range correlations.
Increments (F1)256-512For good resolution in the indirect dimension.
Relaxation Delay (d1)1.5-2 sStandard delay.
Long-range coupling delayOptimized for ~8 HzTo enhance correlations for typical 2-3 bond J(C,H) couplings.

Data Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a 2D Fourier transform.

  • Phase correct the spectrum.

Part 3: Data Interpretation and Structural Assignment

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for D-Cyclohexylalanine. The ¹H NMR data is based on L-Cyclohexylalanine in D₂O/NaOD and serves as a reference point. Expected ranges for other solvents are also provided.

Table 1: Expected NMR Chemical Shifts for D-Cyclohexylalanine

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Expected ¹H Multiplicity
~3.3 (in D₂O/NaOD)~55-60dd
~1.1-1.5~38-42m
~0.85-1.75~32-35m
~0.85-1.75~25-27m
~0.85-1.75~25-27m
~0.85-1.75~32-35m
COOHNot observed in D₂O~175-180-
NH₂Not observed in D₂O--

Note: The cyclohexyl protons will present as a complex set of overlapping multiplets in the 1D ¹H NMR spectrum.

The following diagram illustrates the atom numbering scheme for D-Cyclohexylalanine used in the interpretation guide.

Caption: Atom numbering for D-Cyclohexylalanine.

Step-by-Step Interpretation Guide:
  • ¹H and ¹³C Analysis:

    • From the ¹H spectrum, identify the distinct proton signals. The α-proton will be a doublet of doublets (dd) around 3.3 ppm. The β-protons and the cyclohexyl protons will form a complex multiplet region between approximately 0.8 and 1.8 ppm.

    • The ¹³C spectrum should show the expected number of carbon signals. The carboxyl carbon will be downfield (~175-180 ppm), followed by the α-carbon (~55-60 ppm), and then the aliphatic carbons of the cyclohexyl ring and the β-carbon.

  • COSY Spectrum Analysis:

    • Look for a cross-peak between the α-proton and the β-protons. This confirms their direct connectivity.

    • Trace the network of cross-peaks within the cyclohexyl multiplet to establish the through-bond connectivity of the entire ring system.

  • HSQC Spectrum Analysis:

    • Each cross-peak in the HSQC spectrum directly links a proton signal to its attached carbon signal.

    • Use the assigned α-proton to definitively assign the α-carbon.

    • Similarly, use the β-protons to assign the β-carbon.

    • The remaining cross-peaks will assign the carbons of the cyclohexyl ring. The edited HSQC will help differentiate the CH₂ groups from the CH group of the ring.

  • HMBC Spectrum Analysis:

    • This spectrum provides the final and most crucial pieces of evidence for the overall structure.

    • Look for a 2-bond correlation from the α-proton to the carboxyl carbon (COOH). This is a key confirmation.

    • Expect a 3-bond correlation from the β-protons to the carboxyl carbon.

    • Observe 2- and 3-bond correlations from the α- and β-protons to the carbons of the cyclohexyl ring, confirming the connection between the alanine and cyclohexyl moieties.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating workflow for the complete and unambiguous structural characterization of D-Cyclohexylalanine. By systematically applying 1D ¹H and ¹³C NMR, followed by 2D COSY, HSQC, and HMBC experiments, researchers can confidently verify the identity, purity, and covalent structure of this important non-proteinogenic amino acid. This rigorous characterization is a fundamental requirement for its application in drug discovery and development, ensuring the scientific integrity of subsequent biological and pharmacological studies.

References

  • Bruker Corporation. (n.d.). NMR Pulse Programs.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Kricheldorf, H. R. (1981). 15N NMR spectroscopy of amino acids: 7—solvent effects on α‐and ω‐amino acids. Journal of Macromolecular Science: Part A- Chemistry, 15(7), 1357-1372.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylalanine. Retrieved from [Link]

  • Thippeswamy, D., & Kivatinetz, R. (2012). NMR of biomolecules. International Journal of Drug Development and Research, 4(1), 66-75.
  • UC Santa Barbara. (n.d.). 2D 1H-1H COSY - NMR Facility. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e296-e303.
  • Clore, G. M., & Gronenborn, A. M. (1991). Two-dimensional NMR and protein structure. Annual Review of Biophysics and Biophysical Chemistry, 20(1), 29-63.
  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • Magdalinou, N., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(92), 50865-50874.
  • Organic Spectroscopy International. (2014). 1H-1H COSY NMR. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Synthesis with D-Cyclohexylalanine (D-Cha)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Cyclohexylalanine (D-Cha) is a critical non-canonical amino acid used to enhance metabolic stability and receptor binding affinity in therapeutic peptides. Structurally, it is the aliphatic analog of D-Phenylalanine. While it offers significant pharmacological advantages, its incorporation presents two distinct chemical challenges: steric hindrance (due to the bulky cyclohexyl ring) and extreme hydrophobicity (leading to on-resin aggregation and purification losses).

This guide provides self-validating protocols to overcome these barriers, ensuring high crude purity and yield.

Module 1: Overcoming Steric Hindrance in Coupling

The Issue: The bulky cyclohexyl side chain shields the


-amino group, significantly slowing down acylation kinetics. Standard protocols (e.g., HBTU/DIPEA, 1 hour) often result in deletion sequences (Des-Cha peptides).
Troubleshooting Protocol: The "Power Coupling" Cycle

Do not rely on standard automated cycles. Use this optimized workflow for the D-Cha residue and the amino acid immediately following it.

1. Reagent Selection:

  • Activator: Switch from HBTU to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) that is less sensitive to steric obstruction.

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is particularly effective for difficult couplings as it minimizes racemization during prolonged activation.

2. The Optimized Cycle (Step-by-Step):

  • Swell Resin: Ensure resin is fully solvated in DMF (or NMP for higher swelling) for 30 mins.

  • Pre-Activation: Dissolve Fmoc-D-Cha-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling: Agitate for 2 hours at Room Temperature (RT).

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/sterically hindered primary amines than Kaiser).

    • If positive (blue particles): Proceed to Double Coupling .

    • Double Coupling: Drain.[1][2] Re-add fresh reagents (Fmoc-D-Cha-OH/HATU/DIEA) and couple for 1 hour at 50°C (or microwave assistance).

3. Microwave Assistance (Critical for D-Cha): Microwave energy is highly recommended to overcome the activation energy barrier imposed by the cyclohexyl ring.

  • Temperature: 75°C (max).

  • Power: 30-50W.

  • Time: 5 minutes (Single couple is often sufficient with microwave).

Warning: Avoid temperatures >75°C for D-Cha to prevent potential racemization, although it is less sensitive than Phenylglycine.

Visual Workflow: Coupling Decision Tree

CouplingLogic start Start: Couple Fmoc-D-Cha-OH std_couple Standard: HATU/DIEA, 2h @ RT start->std_couple test Chloranil Test Positive? std_couple->test next_aa Proceed to Capping/Next AA test->next_aa No (Colorless) retry Double Couple test->retry Yes (Blue) method_b Method B: Fresh Reagents + Heat (50°C) or Microwave retry->method_b final_check Test Positive? method_b->final_check final_check->next_aa No alt_chem Switch to DIC/Oxyma Extend time to 4h final_check->alt_chem Yes

Caption: Logic flow for ensuring complete incorporation of sterically hindered D-Cha residues.

Module 2: Solubility & Aggregation (The "Beta-Sheet" Problem)

The Issue: D-Cha is extremely hydrophobic. A sequence containing D-Cha (especially multiple or adjacent to other hydrophobic residues like Ile, Val, Phe) will undergo "hydrophobic collapse" or form inter-chain


-sheets on the resin. This prevents Fmoc deprotection reagents from reaching the N-terminus.

Symptoms:

  • Incomplete Fmoc removal (monitor UV absorbance of piperidine adduct).

  • Broad/split peaks in HPLC of crude material.

  • Low yield of full-length peptide.

Troubleshooting Protocol: Disruption of Aggregation

1. Solvent Engineering: Replace DMF with NMP (N-methyl-2-pyrrolidone) for the D-Cha cycle and subsequent 3-4 residues. NMP has better solvating power for hydrophobic chains.

  • Advanced: Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 to the wash solvents.

2. Chaotropic Salts: If the sequence is known to be "difficult" (e.g., D-Cha-D-Cha or D-Cha-Ile), add 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling and deprotection solutions. These salts disrupt hydrogen bonding networks within the resin.

3. Aggressive Fmoc Deprotection: Standard 20% Piperidine may fail if the peptide is aggregated.

  • Solution: Use 2% DBU, 5% Piperidine in DMF .

  • Mechanism:[3][4][5][6][7] DBU is a stronger, non-nucleophilic base that can drive deprotection even in sterically crowded environments.

  • Caution: DBU can promote aspartimide formation.[8] If Asp is present, minimize exposure time (3 x 3 min).

Comparative Data: Solvent Efficacy for Hydrophobic Peptides

Solvent SystemSwelling Capacity (Polystyrene Resin)Solubilizing Power (Hydrophobic Peptides)Recommended Use
DMF HighModerateStandard synthesis
NMP HighHighD-Cha incorporation
DCM Very HighLow (for peptides)Resin washing only
DMSO/DMF (1:1) Low (DMSO limits swelling)Very High"Emergency" solvation for aggregation
Module 3: Purification & Isolation

The Issue: D-Cha peptides bind irreversibly to standard C18 HPLC columns due to high lipophilicity, leading to poor recovery and "ghost peaks" in subsequent runs.

Troubleshooting Protocol: Hydrophobic Method Development

1. Column Selection:

  • Do NOT use: Standard C18 with high carbon load (>15%).

  • Use: C4 , C8 , or Phenyl-Hexyl columns. These stationary phases have weaker hydrophobic interactions, allowing the D-Cha peptide to elute at reasonable organic concentrations.

2. Mobile Phase Modification: Acetonitrile (ACN) may not be strong enough to elute the peptide.

  • Modifier: Add Isopropanol (IPA) to Buffer B.

    • Standard B: 100% ACN + 0.1% TFA.

    • Optimized B: 70% ACN / 30% IPA + 0.1% TFA.

  • Temperature: Heat the column to 60°C . This dramatically improves mass transfer and peak sharpness for hydrophobic peptides.

Visual Workflow: Purification Strategy

Purification sample Crude D-Cha Peptide hydro_check Hydrophobicity Index (>50% Hydrophobic AA?) sample->hydro_check c18 Standard C18 Gradient 5-95% B hydro_check->c18 No c4 C4 or Phenyl-Hexyl Column hydro_check->c4 Yes heat Column Oven: 60°C c4->heat ipa Mobile Phase B: Add 20-30% Isopropanol heat->ipa

Caption: Selection logic for stationary phase and conditions based on peptide hydrophobicity.

FAQ: Frequently Asked Questions

Q1: Does D-Cha racemize easily during coupling?

  • Answer: D-Cha is less prone to racemization than Phenylglycine or Histidine, but more prone than Alanine due to the steric strain on the

    
    -carbon. To minimize this, avoid pre-activation times longer than 2 minutes when using HATU. If using microwave synthesis, do not exceed 75°C. For maximum safety (e.g., GMP production), use DIC/Oxyma Pure  at 50°C, as Oxyma is superior to HOBt in suppressing racemization.
    

Q2: My peptide precipitated after cleavage. How do I dissolve it for HPLC?

  • Answer: This is common for D-Cha peptides. Do not try to dissolve in 0.1% TFA/Water.

    • Step 1: Dissolve the crude pellet in a minimal amount of pure Acetic Acid or HFIP (Hexafluoroisopropanol) .

    • Step 2: Dilute with water/ACN mix.

    • Step 3: If still insoluble, inject using 6M Guanidine HCl or DMSO (ensure your loop size is small to prevent peak distortion).

Q3: Can I use D-Cha in a "Difficult Sequence" (e.g., adjacent to Proline)?

  • Answer: Yes, but this is a "worst-case" steric scenario.

    • Protocol: Use HATU with double coupling at 60°C .

    • Resin: Use a low-loading resin (0.2 - 0.3 mmol/g) such as ChemMatrix , which offers superior swelling for hydrophobic sequences compared to polystyrene.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of protecting groups and coupling reagents for steric hindrance).

  • CEM Corporation. (2013).[9] Microwave-Assisted Peptide Synthesis of Difficult Sequences. Methods in Molecular Biology. (Protocols for microwave heating to overcome aggregation and sterics).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comparative data on HATU vs. Oxyma for racemization and coupling efficiency).

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. (Industrial strategies for purification and solubility of hydrophobic chains).

  • Nest Group. Designing Purification Methods for Hydrophobic Peptides. (Application note on using Isopropanol and C4 columns for hydrophobic peptides).

Sources

D-Cyclohexylalanine incorporation in peptides troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting D-Cha Peptide Synthesis Lead Scientist: Senior Application Specialist

Introduction: The D-Cha Challenge

Welcome to the technical support hub for D-Cyclohexylalanine (D-Cha). You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocol has failed or resulted in low purity.

The Core Problem: D-Cha is deceptive. Structurally, it resembles Phenylalanine (Phe), but the cyclohexyl ring is not planar like benzene; it exists primarily in a chair conformation. This creates significantly higher steric bulk and hydrophobicity .

  • Steric Consequence: Slower coupling kinetics compared to Phe.

  • Hydrophobic Consequence: High risk of on-resin aggregation (β-sheet formation), leading to "deletion sequences."

This guide addresses these issues with self-validating protocols.

Module 1: Coupling Efficiency & Steric Hindrance

Issue: "My Kaiser test is positive after standard coupling."

Diagnosis: The bulky cyclohexyl side chain of D-Cha (or the residue preceding it) is preventing the activated amino acid from reaching the N-terminus. Standard HBTU/DIEA protocols often fail here.

Troubleshooting Protocol: The "Power Coupling" System

Do not simply increase the coupling time. You must change the activation chemistry to generate a more reactive ester without inducing racemization.

Recommended Workflow:

  • Primary Choice (The Stabilized Carbodiimide):

    • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Ratio: 1:1:1 (AA:DIC:Oxyma).

    • Why? Oxyma is superior to HOBt for bulky residues and lowers racemization risk compared to HATU in the presence of base.

    • Condition: 50°C for 20 minutes (Microwave) OR 2 hours at RT.

  • Secondary Choice (The "Sledgehammer"):

    • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) + HOAt.

    • Base: TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.

    • Why? HATU is more reactive, but DIEA can cause racemization of D-amino acids at high temperatures. Collidine is a weaker, non-nucleophilic base that minimizes this risk.

Data: Coupling Reagent Efficiency for Bulky Residues

Reagent SystemReactivityRacemization RiskRecommended for D-Cha?
HBTU / DIEA ModerateModerateNo (often incomplete)
DIC / HOBt LowLowNo (too slow)
DIC / Oxyma HighVery LowYES (Gold Standard)
HATU / DIEA Very HighHighUse with caution (RT only)
HATU / Collidine HighLowYES (Difficult sequences)
Visual Guide: Coupling Optimization Logic

CouplingLogic Start START: Incomplete Coupling of D-Cha CheckSeq Analyze Sequence: Is previous residue bulky? Start->CheckSeq Standard Standard Protocol: HBTU/DIEA CheckSeq->Standard No Switch1 Switch to DIC / Oxyma Pure (1:1:1 eq) CheckSeq->Switch1 Yes (Val, Ile, Thr) Test1 Kaiser/Chloranil Test Standard->Test1 Switch1->Test1 Pass Proceed to Deprotection Test1->Pass Blue (Negative) Fail1 Incomplete Test1->Fail1 Color (Positive) Fail2 Still Incomplete? Test1->Fail2 Color (Positive) Switch2 Double Couple: HATU / HOAt / Collidine Fail1->Switch2 Switch2->Test1 AggCheck Check Aggregation: Switch Solvent to NMP or use Magic Mixture Fail2->AggCheck

Caption: Decision tree for optimizing coupling conditions when steric hindrance is detected.

Module 2: Solubility & Aggregation

Issue: "The resin volume decreased" or "I see deletion sequences in Mass Spec."

Diagnosis: D-Cha is extremely hydrophobic. A sequence like D-Cha-Ile-Leu... will almost certainly form β-sheets, causing the peptide chains to aggregate and "clump" on the resin. This physically blocks reagents from entering the resin pores.

Troubleshooting Protocol: Breaking the Beta-Sheet
  • Solvent Swap:

    • Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP is a superior solvent for hydrophobic peptides and disrupts aggregation better than DMF.[1][2]

  • The "Magic Mixture":

    • If NMP fails, use the "Magic Mixture" for both coupling and deprotection steps.

    • Recipe: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 or Ethylene Carbonate.

    • Mechanism: This chaotropic environment disrupts hydrogen bonding between peptide chains.

  • Pseudoproline Strategy (Indirect):

    • You cannot make a "pseudoproline" of D-Cha. However, if you have a Ser, Thr, or Cys after the D-Cha (towards the N-terminus), use a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) at that position. This induces a "kink" in the backbone, preventing the aggregation caused by the D-Cha block.

Module 3: Racemization & Purity

Issue: "I see a +0 Da impurity (Isomer) in HPLC."

Diagnosis: You likely have the L-Cha isomer present. This occurs via base-catalyzed enolization during coupling or prolonged activation.

FAQ: Preventing D-to-L Conversion

Q: Can I use microwave synthesis with D-Cha? A: Yes, but limit the temperature.

  • Rule: Do not exceed 50°C for D-amino acids. At 75°C+ (common for L-amino acids), the risk of racemization increases significantly, especially with strong bases like DIEA.

Q: Which base is safest? A: Sym-collidine (2,4,6-trimethylpyridine) .

  • Unlike DIEA, Collidine is sterically hindered and less basic, making it poor at proton extraction from the alpha-carbon (the cause of racemization) but sufficient for activating the carboxyl group.

Q: How do I separate D-Cha from L-Cha peptides? A:

  • RP-HPLC: Often sufficient. D-Cha peptides usually elute later than L-Cha peptides due to different hydrophobic footprints in the folded state.

  • Chiral Columns: If RP-HPLC fails, use a column specialized for enantiomeric separation, such as a Crown Ether or Teicoplanin column (e.g., Chirobiotic T).

Module 4: Experimental Validation (Self-Validating Systems)

To ensure your troubleshooting is working, you must run these controls:

The "Resin Swell" Test

Before coupling D-Cha, check the resin.

  • Method: Transfer a small aliquot of resin to a glass vial. Add DCM.

  • Observation: The resin should float and swell freely. If it clumps or sticks to the glass, aggregation has already started. Action: Wash with hot NMP (50°C) before coupling.

The Micro-Cleavage Test

Do not wait until the end of the synthesis to check purity.

  • Step: After coupling D-Cha and the subsequent residue, remove 5mg of resin.

  • Action: Cleave for 30 mins (95% TFA / 2.5% TIS / 2.5% H2O).

  • Analyze: Run HPLC/MS. If you see [M-Residue] (deletion), your coupling failed. If you see split peaks with identical Mass, you have racemization.

Visual Guide: Aggregation Mitigation Workflow

AggregationFlow Detect Detection: Resin Clumping or Deletion Sequences Step1 Step 1: Solvent Swap Use 100% NMP Detect->Step1 Check1 Improved? Step1->Check1 Step2 Step 2: Magic Mixture DCM/DMF/NMP + 1% Triton Check1->Step2 No Check2 Improved? Step2->Check2 Step3 Step 3: Low Loading Switch to PEG-PS Resin (<0.2 mmol/g) Check2->Step3 No

Caption: Step-by-step workflow for resolving hydrophobic aggregation issues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Cited for: Efficacy of Oxyma/DIC and HATU/Collidine str
  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology. Link

    • Cited for: Aggregation disruption and "Magic Mixture" solvents.
  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

    • Cited for: Pseudoproline and solvent strategies.[1][3]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Link

    • Cited for: Use of NMP over DMF for hydrophobic sequences.[1][2]

  • PubChem. D-Cyclohexylalanine Compound Summary. Link

    • Cited for: Physicochemical properties (Hydrophobicity/Sterics).[4]

Sources

protecting group selection to avoid side reactions with D-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Protecting Group Strategies & Side Reaction Mitigation for D-Cyclohexylalanine

Executive Summary

D-Cyclohexylalanine (D-Cha) is a non-natural, lipophilic amino acid often employed to increase the metabolic stability and receptor selectivity of peptide therapeutics (e.g., GLP-1 analogs). Unlike its aromatic analog D-Phenylalanine, D-Cha possesses a bulky, aliphatic cyclohexane ring.

While D-Cha lacks a reactive side chain requiring chemical protection, its steric bulk and hydrophobicity introduce critical challenges in Solid-Phase Peptide Synthesis (SPPS). The "protecting group selection" for D-Cha refers not to its side chain, but to the N-terminal protection strategy (Fmoc/Boc) and the C-terminal anchoring (Resin Linker) required to prevent backbone degradation and aggregation.

This guide details the specific protocols to avoid the three primary failure modes associated with D-Cha: Diketopiperazine (DKP) formation , Hydrophobic Aggregation (Deletion sequences) , and Racemization .

Module 1: Preventing Diketopiperazine (DKP) Formation[1][2][3]

The Issue: When D-Cha is located at the C-terminus or the penultimate position (2nd residue from C-term), it is highly susceptible to DKP formation. The bulky cyclohexyl group can force the peptide backbone into a cis-conformation, facilitating the nucleophilic attack of the N-terminal amine onto the C-terminal ester. This cleaves the dipeptide from the resin, resulting in a loss of yield and "missing dipeptide" impurities.

Protecting Group & Linker Selection: To prevent this, you must select a resin linker that sterically hinders this attack.

StrategyRecommendationMechanism of Action
Resin Selection 2-Chlorotrityl Chloride (2-CTC) The bulky trityl group provides immense steric hindrance, blocking the N-terminal amine from attacking the ester linkage.
Avoid Wang Resin / Merrifield ResinThese form smaller benzyl ester linkages that are easily accessible for intramolecular attack (DKP formation).
N-Term Protection Fmoc (with caution) Slow Fmoc removal (using Piperidine) can trigger DKP. See protocol below.

Troubleshooting Protocol: The "Short-Burst" Deprotection If you must use Fmoc chemistry on a DKP-prone sequence (e.g., H-Pro-D-Cha-Resin):

  • Avoid standard deprotection: Do not use 20% Piperidine for 20 minutes.

  • Use DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that removes Fmoc rapidly but is too bulky to catalyze the DKP cyclization effectively.

  • Protocol:

    • Wash resin with DMF.[1]

    • Treat with 2% DBU / 2% Piperidine in DMF for 30 seconds. Drain.

    • Treat again for 5 minutes. Drain.

    • Immediately wash and couple the next amino acid.

DKP_Prevention Start D-Cha at C-Terminus? Yes High DKP Risk Start->Yes No Standard Protocol Start->No Resin Select 2-Chlorotrityl Resin (Steric Shield) Yes->Resin Result Intact Peptide Chain No->Result Deprotect Deprotection Strategy Resin->Deprotect Standard_Dep 20% Piperidine (Risk of Cyclization) Deprotect->Standard_Dep Optimized_Dep 2% DBU / 2% Piperidine (Short Burst) Deprotect->Optimized_Dep Fail DKP Byproduct (Loss of Yield) Standard_Dep->Fail Optimized_Dep->Result

Caption: Decision tree for preventing Diketopiperazine (DKP) formation when coupling D-Cyclohexylalanine.

Module 2: Overcoming Hydrophobic Aggregation

The Issue: D-Cha is extremely hydrophobic. A sequence containing D-Cha (especially multiple adjacent hydrophobic residues) will undergo "beta-sheet aggregation" during synthesis. This causes the resin beads to shrink, preventing reagents from entering, leading to deletion sequences (missing amino acids).

Protecting Group Selection: Since D-Cha has no side chain to protect, we modify the backbone protection of the sequence.

  • Hmb / Dmb Protection:

    • Strategy: If D-Cha is followed by Glycine, use Fmoc-Gly-(Hmb)-OH or Fmoc-Gly-(Dmb)-OH .

    • Reasoning: The Hmb (2-hydroxy-4-methoxybenzyl) group is placed on the backbone nitrogen. This bulky group physically disrupts hydrogen bonding, preventing the aggregation caused by D-Cha.

  • Pseudoprolines:

    • If the sequence contains Ser, Thr, or Cys near D-Cha, use Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH). This induces a "kink" in the backbone, breaking the aggregation network.

Experimental Protocol: The "Magic Mixture" If backbone protection is not possible, alter the solvation environment during coupling:

  • Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone).

  • Chaotropic Additive: Add 0.1 M LiCl or Ethylene Carbonate to the coupling mixture.

  • Temperature: Perform coupling at 50°C (microwave or conventional heating) to disrupt hydrophobic clusters. Note: Do not exceed 50°C for D-Cha to avoid racemization.

Module 3: Controlling Racemization

The Issue: D-Cha is prone to racemization (conversion from D to L form) during the activation step, particularly because the bulky cyclohexyl group can influence the stability of the oxazolone intermediate.

Reagent & PG Selection:

  • Urethane Protection (Mandatory): Always use Fmoc-D-Cha-OH or Boc-D-Cha-OH . Never use amide-protected derivatives (e.g., Acetyl-D-Cha-OH) for coupling, as these rapidly form oxazolones which racemize.

  • Base Selection:

    • Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIEA) if high racemization is observed.

    • Select: 2,4,6-Collidine (TMP) .[2]

    • Why? Collidine is a weaker, bulkier base. It is sufficient to neutralize the acid generated during activation but sterically hindered from abstracting the

      
      -proton of D-Cha, significantly reducing racemization.
      

Recommended Coupling Cocktail for D-Cha:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Condition: Pre-activation for 2 minutes is not recommended; add reagents directly to the resin to minimize the lifetime of the activated ester in solution.

FAQ: Troubleshooting D-Cyclohexylalanine Synthesis

Q1: I see a +16 Da mass shift in my final peptide containing D-Cha. Is this oxidation?

  • Diagnosis: D-Cha itself is not prone to oxidation (unlike Met or Trp). However, D-Cha is often synthesized by hydrogenating D-Phenylalanine.

  • Root Cause: The +16 Da is likely D-Tyrosine contamination in your starting material (incomplete hydrogenation of a Tyr impurity) or oxidation of a different residue.

  • Verification: Check the Certificate of Analysis (CoA) of your Fmoc-D-Cha-OH. Ensure purity is >99%.

Q2: My coupling yield for D-Cha is low (70%). Should I increase the equivalents?

  • Diagnosis: Steric hindrance is preventing the incoming amino acid from reacting with the resin-bound peptide.

  • Solution: Increasing equivalents (to 5-10 eq) helps, but double coupling is more effective.

    • Coupling 1: 3 eq Fmoc-D-Cha-OH / HATU / Collidine (1 hour).

    • Coupling 2: 3 eq Fmoc-D-Cha-OH / DIC / Oxyma (2 hours).

    • Note: Changing the activation chemistry between couplings (HATU then DIC) is a proven method to target difficult sequences.

Q3: Can I use Boc chemistry for D-Cha?

  • Answer: Yes. In fact, Boc chemistry can be advantageous for extremely hydrophobic D-Cha peptides. The repetitive use of TFA (to remove Boc) and the final HF cleavage are excellent at solubilizing aggregates that Fmoc chemistry might not resolve. However, Fmoc is safer and standard for most applications.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Giraud, M., et al. (1999). "Diketopiperazine formation: A new mechanism for the side reaction of Fmoc-protected amino acids." Journal of Peptide Science. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Collidine/HATU System for the Synthesis of Difficult Peptides." Journal of Organic Chemistry. Link

  • BenchChem Application Notes. (2025). "The Use of 3-Cyclohexyl-L-alanine in Solid-Phase Peptide Synthesis." Link

  • Steinauer, R., et al. (1989). "Racemization of D-amino acids during solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

Sources

minimizing racemization during D-Cyclohexylalanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Minimizing Racemization During D-Cyclohexylalanine (D-Cha) Activation

Status: Open Priority: High (Chiral Purity Critical) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: You are experiencing loss of chiral integrity (racemization) when activating Fmoc-D-Cyclohexylalanine (D-Cha) . Unlike standard alanine, D-Cha possesses significant steric bulk at the


-carbon (the cyclohexyl ring), which slows down acylation kinetics. This delay leaves the activated 

-carbon vulnerable to proton abstraction by bases, leading to racemization.

The Mechanism (Why it happens): Racemization primarily occurs via the 5(4H)-oxazolone (azlactone) pathway. When the carboxyl group is activated (converted to a good leaving group), the carbonyl oxygen of the Fmoc-urethane group can attack the activated carbonyl. If a base (like DIEA) is present, it abstracts the acidic


-proton, stabilizing the resulting enolate/oxazolone intermediate. This intermediate loses chiral memory, reopening to form a racemic mixture (D/L).

Visualizing the Threat:

RacemizationMechanism Start Fmoc-D-Cha-OH Activation Activated Ester (Oxyma/OBt) Start->Activation + Activator BaseAttack Base Abstraction of α-Proton Activation->BaseAttack + DIEA/NMM Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activation->Oxazolone Slow Coupling (Steric Bulk) BaseAttack->Oxazolone Fast Racemic Racemic Product (D-Cha + L-Cha) Oxazolone->Racemic + Amine

Figure 1: The 5(4H)-oxazolone pathway is the primary driver of racemization in sterically hindered amino acids like D-Cha.

Reagent Selection Matrix

To minimize racemization, you must select reagents that balance activation speed with base suppression .

Reagent SystemRacemization RiskCoupling SpeedRecommendationNotes
DIC / Oxyma Pure Lowest HighGold Standard "Base-free" activation prevents proton abstraction. Oxyma stabilizes the ester better than HOBt.
DIC / HOBt LowModerateAlternativeHOBt is less efficient than Oxyma; risk of explosion (dry HOBt).
HATU / Collidine Low-MediumVery HighConditionalUse only if DIC fails. Collidine is a weaker, hindered base that reduces

-proton abstraction compared to DIEA.
HATU / DIEA High Very HighAvoid Excess DIEA rapidly racemizes D-Cha. Only use with < 1.0 eq base and rapid pre-activation.
HBTU / DIEA HighModerateAvoid Slower coupling than HATU allows more time for base-catalyzed racemization.

Validated Protocols (SOPs)

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Standard solid-phase peptide synthesis (SPPS) of D-Cha.

Logic: This method eliminates exogenous tertiary bases (DIEA/NMM) during the activation step, removing the primary catalyst for racemization.

  • Dissolution: Dissolve Fmoc-D-Cha-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1 v/v).

    • Note: DCM reduces polarity, which stabilizes the chiral center, but DMF is needed for solubility.

  • Chilling (Critical): Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (3.0 eq).

  • Pre-activation: Stir at 0°C for exactly 2 minutes .

    • Checkpoint: Solution should turn yellow/orange (formation of Oxyma ester).

  • Coupling: Add the cold mixture to the resin.

  • Reaction: Allow to warm to room temperature naturally while shaking.

Protocol B: The "Power" Method (HATU/Collidine)

Best for: Coupling D-Cha onto a very hindered N-terminus (secondary amine or bulky residue).

Logic: If you must use a uronium salt (HATU) for power, replace the strong base (DIEA, pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4). The steric bulk of Collidine prevents it from accessing the


-proton of D-Cha efficiently.
  • Dissolution: Dissolve Fmoc-D-Cha-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Chilling: Cool to 0°C .

  • Base Addition: Add 2,4,6-Collidine (3.0 eq). Do not use excess.

  • Immediate Transfer: Add to resin immediately (within 30 seconds). Do not pre-activate for long periods.

Troubleshooting Guide & FAQs

Q1: I see a "split peak" on my HPLC trace. Is this racemization?

  • Diagnosis: Likely, yes. D-Cha and L-Cha diastereomers often elute close together.

  • Verification: Co-inject your crude peptide with a synthesized standard containing the L-isomer (L-Cha) at the critical position. If the impurity peak grows, it is the L-enantiomer.

  • Fix: Switch to Protocol A (DIC/Oxyma). If already using it, ensure your pre-activation time is < 5 mins and temperature is controlled (0°C).

Q2: Can I use HBTU instead of HATU to save money?

  • Response: Not recommended for D-Cha. HBTU is less reactive than HATU, meaning the activated ester sits in the basic solution longer, increasing the window for racemization. If cost is a factor, use DIC/Oxyma, which is cheaper and safer.

Q3: My D-Cha is not dissolving in DCM. Can I use 100% DMF?

  • Response: Yes, but be aware that high-polarity solvents (DMF, DMSO) stabilize the charged transition state of the racemization mechanism.

  • Mitigation: If using 100% DMF, strictly adhere to the 0°C activation step. Cold temperature significantly dampens the solvent effect.

Q4: Should I use microwave heating?

  • Response: Proceed with extreme caution. Microwave energy accelerates both coupling and racemization.

  • Guideline: If using microwave, limit temperature to 50°C (not the standard 75°C) and use Oxyma/DIC . Do not use HATU/DIEA in the microwave for D-Cha.

Decision Workflow

Use this logic tree to determine your experimental setup.

OptimizationWorkflow Start Start: Coupling D-Cha CheckSteric Is the Resin/Amine Sterically Hindered? Start->CheckSteric NotHindered No (Standard) CheckSteric->NotHindered Standard AA Hindered Yes (N-Me, Bulk) CheckSteric->Hindered Difficult Seq MethodA Method A: DIC + Oxyma Pure (Base Free) NotHindered->MethodA MethodB Method B: HATU + Collidine (0°C Activation) Hindered->MethodB Microwave Microwave Needed? MethodA->Microwave MW_Yes Yes (Limit to 50°C) Microwave->MW_Yes MW_No No (Room Temp) Microwave->MW_No

Figure 2: Workflow for selecting the optimal coupling conditions based on steric hindrance and equipment.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1][2]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Activation of Fmoc-Amino Acids." Journal of Organic Chemistry.

  • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Support Center: Strategies for Solubilizing 2-Amino-2-cyclohexylpropanoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the aqueous solubility of 2-Amino-2-cyclohexylpropanoic acid. Achieving a stable, soluble preparation is critical for generating reliable and reproducible data in biochemical and cell-based assays.

The core challenge with this compound stems from its chemical structure: it is an α-amino acid featuring a bulky and nonpolar (hydrophobic) cyclohexyl group attached to its α-carbon. This combination results in a zwitterionic molecule with inherently low solubility in standard neutral aqueous buffers. This guide will walk you through understanding this challenge and applying systematic, field-proven methods to overcome it.

Part 1: Understanding the Core Solubility Challenge

FAQ: Why is 2-Amino-2-cyclohexylpropanoic acid so difficult to dissolve in my neutral (pH 7.4) assay buffer?

Answer: The difficulty arises from a combination of two key molecular features: its zwitterionic nature and the presence of a large hydrophobic moiety.

  • Zwitterionic Character: As an amino acid, this compound possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In a solution, these groups ionize. At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amino group (-NH₃⁺) and the negative charge on the deprotonated carboxyl group (-COO⁻) cancel each other out, resulting in a neutral net charge.[1] This lack of net electrostatic repulsion allows the molecules to pack together tightly, leading to aggregation and precipitation. Solubility is at its minimum at the pI.

  • Hydrophobic Cyclohexyl Group: The cyclohexyl ring is a large, nonpolar, and water-repelling (hydrophobic) structure. In an aqueous environment, these hydrophobic groups tend to cluster together to minimize their contact with water, further promoting aggregation and reducing solubility.

The interplay between these two factors makes dissolving the compound in standard buffers like Phosphate-Buffered Saline (PBS) a significant challenge.

Caption: Ionization states of 2-Amino-2-cyclohexylpropanoic acid.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides a systematic, tiered approach to solubilizing your compound. Start with the simplest method and proceed to more complex strategies only if necessary.

Q1: My compound precipitated in PBS. What is the first and most direct method I should try?

Answer: The most effective initial strategy for a zwitterionic compound is to adjust the pH of the solvent well away from its isoelectric point (pI). This ensures the molecule carries a net positive or negative charge, dramatically increasing its interaction with water and preventing aggregation.

This protocol creates a concentrated acidic or basic stock solution, which can then be diluted into your final assay buffer.

  • Preparation: Weigh out the desired amount of 2-Amino-2-cyclohexylpropanoic acid powder into a sterile container. Add a small volume of high-purity water (e.g., Milli-Q®) to create a slurry. Do not use a buffer at this stage, as its buffering capacity will resist pH changes.

  • Acidic Solubilization (to create a cationic species):

    • While stirring the slurry, add 0.1 M HCl dropwise.

    • Monitor the solution until the compound fully dissolves. This typically occurs at a pH of ≤ 2.

    • Once dissolved, you can add more high-purity water to reach your desired stock concentration (e.g., 10 mM or 100 mM).

  • Basic Solubilization (to create an anionic species):

    • While stirring the slurry, add 0.1 M NaOH dropwise.

    • Monitor the solution until the compound fully dissolves. This typically occurs at a pH of ≥ 10.

    • Once dissolved, bring the solution to your final stock concentration with high-purity water.

  • Application to Assay:

    • Carefully add a small volume of your concentrated, pH-adjusted stock to your final assay buffer.

    • Crucial: The final concentration of the compound should be low enough that the pH of the assay buffer does not significantly change. Verify the final pH of your assay solution.

    • Validation: Always run a vehicle control using a pH-adjusted solution without the compound to ensure that the trace amounts of acid/base and the resulting salt do not interfere with your assay.

Expertise & Causality: By moving the pH two units below the carboxyl pKa (~2-3) or two units above the amino pKa (~9-10), you ensure that over 99% of the molecules are in a single, charged state (either cationic or anionic). This charge creates strong electrostatic repulsion between molecules and favorable interactions with water, driving them into solution.

Q2: My cell-based assay is highly sensitive to pH changes, and the previous method is not suitable. What is a compatible alternative?

Answer: When pH manipulation is not an option, the use of organic co-solvents is the next logical step. The goal is to first dissolve the compound in a water-miscible organic solvent and then dilute it into the aqueous assay medium.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water. Other options include ethanol or N,N-Dimethylformamide (DMF).

  • Stock Preparation: Dissolve the 2-Amino-2-cyclohexylpropanoic acid in 100% of your chosen solvent to create a high-concentration stock (e.g., 50-100 mM). Gentle warming or vortexing may be required.

  • Determining Kinetic Solubility: Before running your full experiment, determine the kinetic solubility limit in your specific assay buffer.[2]

    • Add your organic stock solution to the assay buffer in increasing amounts (e.g., to final compound concentrations of 10 µM, 50 µM, 100 µM, 200 µM, etc.).

    • Incubate under the same conditions as your assay (e.g., 1 hour at 37°C).

    • Visually inspect for the first sign of precipitation (cloudiness). This is your approximate kinetic solubility limit. Do not exceed this concentration in your experiments.

  • Assay Implementation:

    • Prepare your working solutions by diluting the organic stock into the final assay buffer, ensuring the final concentration of the organic solvent is low and consistent across all wells.

    • Critical Control: Every experiment must include a "vehicle control" containing the same final percentage of the organic solvent as your test samples. This is essential to differentiate compound effects from solvent-induced artifacts.[3]

Co-SolventTypical Starting Stock Conc.Typical Final Assay Conc. LimitConsiderations
DMSO 10 - 100 mM< 0.5% (v/v)Can be toxic to some cell lines above 0.5%; may interfere with some enzymatic assays.
Ethanol 10 - 50 mM< 1.0% (v/v)Generally less toxic than DMSO but also a weaker solvent for many compounds.
DMF 10 - 100 mM< 0.2% (v/v)High solubilizing power but higher potential for toxicity and assay interference.
Q3: I need to achieve a higher soluble concentration than co-solvents permit, and my assay is sensitive to both pH and solvents. Are there more advanced options?

Answer: Yes. In such challenging cases, you can use specialized solubility-enhancing excipients. These molecules work by creating a more favorable micro-environment for the compound in the aqueous solution. Basic amino acids or cyclodextrins are excellent choices.

The addition of a basic amino acid like L-arginine or L-lysine can form a salt with your compound in situ, significantly boosting solubility.[4][5]

  • Method: Prepare your assay buffer to include a concentration of L-arginine (e.g., 1-10 mM).

  • Attempt to dissolve the 2-Amino-2-cyclohexylpropanoic acid directly into this arginine-containing buffer.

  • Mechanism: The basic side chain of arginine acts as a proton acceptor, helping to deprotonate the carboxyl group of your compound. This promotes the formation of a more soluble salt pair and locally buffers the environment.

Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of a guest molecule, thereby increasing its solubility.

  • Excipient Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Protocol:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 50 mM).

    • Add your compound to this cyclodextrin solution and stir until dissolved. Sonication can aid this process.

    • This stock can then be diluted for your assay.

  • Validation: As with all excipients, you must run a control with only HP-β-CD to ensure it does not impact your assay's results.

Caption: Systematic workflow for improving compound solubility.

References

  • Jadhav, N. et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 14(3). Available at: [Link]

  • PubChem. (n.d.). 2-Cyclohexylpropionic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Al-Gousous, J. et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19307-19316. Available at: [Link]

  • Dahlin, J. L. et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from: [Link]

  • Al-Akayleh, F. et al. (2013). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech, 14(2), 643-651. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-2-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling reactions of 2-Amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered amino acid into their synthetic workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with this unique building block.

Introduction: The Challenge of Steric Hindrance

2-Amino-2-cyclohexylpropanoic acid is an α,α-disubstituted amino acid, characterized by the presence of both a cyclohexyl group and a methyl group on the α-carbon. This substitution pattern results in significant steric hindrance around the carboxylic acid and amino functionalities, making peptide bond formation a considerable challenge.[1] Standard coupling protocols often result in low yields, incomplete reactions, and an increased risk of side reactions, most notably racemization.[1][2]

This guide provides a systematic approach to overcoming these obstacles, focusing on the selection of appropriate coupling reagents, optimization of reaction conditions, and effective troubleshooting strategies.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-Amino-2-cyclohexylpropanoic acid in a question-and-answer format.

Question 1: I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is the most common issue when working with sterically hindered amino acids like 2-Amino-2-cyclohexylpropanoic acid. The primary culprit is the high activation energy required for the coupling reaction to proceed. Here’s a breakdown of potential causes and solutions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier.[3]

    • Solution: Switch to a more powerful in-situ activating reagent. Onium salt-based reagents are highly recommended.[3][4]

      • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[1][4][5]

      • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][4]

  • Insufficient Reagent Stoichiometry: For challenging couplings, a 1:1 molar ratio of the coupling reagent to the amino acid is often insufficient.

    • Solution: Increase the molar ratio of the coupling reagent. A common starting point for hindered amino acids is a 1.5 to 3-fold excess of the coupling reagent relative to the amino acid.[6] For particularly difficult cases, a higher excess may be necessary.

  • Suboptimal Reaction Time and Temperature: The steric hindrance significantly slows down the reaction kinetics.

    • Solution:

      • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[3]

      • Increase Temperature: Gentle heating can help overcome the activation energy. However, this must be done with caution as excessive heat can increase the risk of racemization.[3][7]

      • Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for driving difficult couplings to completion rapidly and efficiently by utilizing microwave energy to heat the reaction.[3]

  • Poor Solvent Choice: Inadequate solvation of the growing peptide chain, especially in solid-phase synthesis, can lead to aggregation and further hinder the coupling reaction.

    • Solution: N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[3] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Question 2: My product is a mixture of diastereomers. How can I minimize racemization?

Answer:

Racemization, or the loss of stereochemical purity at the α-carbon, is a significant concern when coupling sterically hindered amino acids.[2][7] The activated carboxylic acid is susceptible to base-catalyzed proton abstraction, leading to a mixture of D and L isomers.[1]

  • Choice of Coupling Reagent and Additive:

    • Solution: Phosphonium salt reagents like PyBOP and PyAOP are generally considered to be better at suppressing racemization compared to some uronium salts.[1][4] The use of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues is crucial for minimizing racemization when using carbodiimides, although these are less effective for hindered systems.[8] For onium salts, the choice of the leaving group is important; for example, HATU incorporates HOAt, which is more effective at preventing racemization than HOBt.[4]

  • Base Selection and Stoichiometry:

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[5] Avoid using an excessive amount of base, as this can promote racemization. Typically, 2-4 equivalents of base are sufficient.

  • Pre-activation Time:

    • Solution: Keep the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before adding the amine component) to a minimum. A short pre-activation of 1-5 minutes is generally recommended.[3]

  • Temperature Control:

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[9] This needs to be balanced with the need for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for 2-Amino-2-cyclohexylpropanoic acid?

A1: For sterically hindered amino acids like 2-Amino-2-cyclohexylpropanoic acid, the most effective coupling reagents are the onium salts.[4]

  • Highly Recommended: HATU, HCTU, COMU

  • Also Very Effective: PyBOP, PyAOP

These reagents form highly reactive esters that can overcome the steric barrier more effectively than traditional carbodiimides.[3][4]

Q2: Should I be concerned about other side reactions besides racemization?

A2: While racemization is the primary concern, other side reactions common in peptide synthesis can occur, although they are not specifically exacerbated by the steric hindrance of this particular amino acid in the same way as poor coupling and racemization. These include:

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the second amino acid is proline.[10]

  • Aspartimide Formation: This is a concern for sequences containing aspartic acid.[10]

Careful monitoring of the reaction and purification of the final product are always recommended.

Q3: Is it possible to form an acyl fluoride of 2-Amino-2-cyclohexylpropanoic acid for coupling?

A3: Yes, for extremely challenging couplings where even potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][11] Acyl fluorides are highly reactive and less sterically demanding, which can facilitate the coupling reaction.[11] Reagents like TFFH or BTFFH can be used for this purpose.[11]

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol provides a starting point for the coupling of N-protected 2-Amino-2-cyclohexylpropanoic acid.

Materials:

  • N-protected 2-Amino-2-cyclohexylpropanoic acid (1.0 eq)

  • Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq)

  • HATU (1.5 - 3.0 eq)[5]

  • DIPEA (2.0 - 4.0 eq)

  • Anhydrous NMP or DMF

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected 2-Amino-2-cyclohexylpropanoic acid and HATU in the chosen solvent.

  • Add DIPEA to the mixture and allow for a pre-activation period of 1-5 minutes.[3]

  • Add the activated amino acid solution to the amine component.

  • Allow the reaction to proceed at room temperature for 4-12 hours, or overnight for particularly difficult couplings.[3]

  • Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Upon completion, wash the product thoroughly to remove excess reagents and byproducts.

Data Presentation: Recommended Reagent Stoichiometry
ReagentStoichiometry (relative to limiting reagent)Notes
N-protected 2-Amino-2-cyclohexylpropanoic acid1.5 - 3.0 eqHigher excess for on-resin couplings.
Coupling Reagent (e.g., HATU, PyBOP)1.4 - 2.9 eqShould be slightly less than the amino acid.
Base (e.g., DIPEA)3.0 - 6.0 eqCrucial for activation and maintaining basicity.

Visualizations

Experimental Workflow for Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup AminoAcid N-Protected 2-Amino-2-cyclohexylpropanoic acid ActivatedEster Activated Ester Intermediate AminoAcid->ActivatedEster 1-5 min pre-activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent1 Solvent (NMP or DMF) Solvent1->ActivatedEster Amine Amine Component (e.g., Peptide-Resin) ActivatedEster->Amine Add activated ester to amine Product Coupled Product Amine->Product Amine->Product 4-24 hours Room Temp Wash Wash with Solvent Product->Wash Analysis Analyze Product (e.g., HPLC, MS) Wash->Analysis

Caption: General workflow for the coupling of 2-Amino-2-cyclohexylpropanoic acid.

Troubleshooting Decision Tree

G Start Low Coupling Efficiency? CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->CheckReagent Yes SwitchReagent Switch to a more potent onium salt reagent. CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions IncreaseTimeTemp Increase reaction time and/or use gentle heating/microwave. CheckConditions->IncreaseTimeTemp No CheckSolvent Is the solvent optimal? CheckConditions->CheckSolvent Yes IncreaseTimeTemp->CheckSolvent SwitchSolvent Switch to NMP or a solvent mixture. CheckSolvent->SwitchSolvent No Success Coupling Successful CheckSolvent->Success Yes SwitchSolvent->Success

Caption: Decision tree for troubleshooting low coupling efficiency.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., Ang, G. Y., & Fan, W. Q. (1994). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • BenchChem. (n.d.). Choosing the right coupling reagent for hindered amino acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wuhan ChemNorm Biotech Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11065–11073. [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Validation & Comparative

"2-Amino-2-cyclohexylpropanoic acid" vs phenylalanine in peptides

Rational Design Guide: 2-Amino-2-cyclohexylpropanoic Acid ( -Me-Cha) vs. Phenylalanine in Peptide Therapeutics

Executive Summary

This guide analyzes the strategic substitution of Phenylalanine (Phe) with 2-Amino-2-cyclohexylpropanoic acid (also known as


-methyl-cyclohexylalanine

-Me-Cha

  • Cyclohexyl Group: Replaces the aromatic ring with a saturated aliphatic ring, increasing lipophilicity and eliminating

    
    -electron interactions.
    
  • 
    -Methylation:  Introduces a quaternary carbon at the backbone, severely restricting conformational freedom (Thorpe-Ingold effect) and blocking proteolytic access.
    

Part 1: Physicochemical & Structural Divergence

The substitution of Phe with

Comparative Data Matrix
FeatureL-Phenylalanine (Phe)Cyclohexylalanine (Cha)

-Me-Cha (Target)
Side Chain Character Aromatic (Planar)Aliphatic (Chair conformation)Aliphatic (Chair conformation)
Backbone Constraint Flexible (

rotation allowed)
FlexibleRigid (

/

-helix promoter)
Electronic Nature Quadrupole moment,

-stacking capable
Hydrophobic onlyHydrophobic only
Hydrophobicity (LogP) ~1.38 (Moderate)~2.5 (High)>2.8 (Very High)
Proteolytic Stability Low (Chymotrypsin/Carboxypeptidase target)ModerateHigh (Steric shielding)
Molecular Weight 165.19 g/mol 171.24 g/mol 185.27 g/mol
Structural Implications[1][2][3][4][5]
  • Loss of Aromaticity: Phe often engages in cation-

    
     interactions (with Lys/Arg) or 
    
    
    -
    
    
    stacking (with Trp/Tyr/Phe).
    
    
    -Me-Cha acts as a "null" probe for these interactions. If potency is retained upon substitution, the binding is driven by hydrophobic shape complementarity, not electronic effects.
  • The "Aib Effect": Similar to aminoisobutyric acid (Aib), the

    
    -methyl group in 
    
    
    -Me-Cha restricts the backbone torsion angles (
    
    
    ) to regions favorable for helical formation (
    
    
    -helix or
    
    
    -helix). This pre-organizes the peptide for binding, reducing the entropic penalty of folding.

Part 2: Decision Framework & Mechanism

When should you deploy

Rational Design Flowchart

DecisionMatrixStartTarget Residue: Phenylalanine (Phe)Q1Is the residue a metabolic hot spot(e.g., Chymotrypsin cleavage)?Start->Q1Q2Is Aromaticity (Pi-stacking)critical for receptor binding?Q1->Q2Yes (Need Stability)Q3Is the local structureHelical or Turn-like?Q1->Q3No (Optimization only)Q2->Q3No (Hydrophobic only)UsePheRetain Phe or usefluorinated Phe analogsQ2->UsePheYes (Pi-electrons needed)UseChaUse Cyclohexylalanine (Cha)(No alpha-methyl)Q3->UseChaNo (Extended sheet)UseMeChaDEPLOY alpha-Me-ChaQ3->UseMeChaYes (Helix/Turn)ConsiderAibConsider Aib + Phe(Split constraint and sidechain)UseMeCha->ConsiderAibIf synthesis fails

Figure 1: Decision logic for substituting Phenylalanine with sterically demanding analogs. Green path indicates ideal conditions for

Part 3: Synthetic Protocols (The "How-To")

Synthesizing peptides with

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol

Reagents Required:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to reduce racemization and accelerate activation.

  • Solvent: DMF/NMP (1:1 ratio) to improve swelling.

Step-by-Step Workflow:

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to prevent aggregation of the sterically bulky peptide chains. ChemMatrix resin is recommended for hydrophobic sequences.

  • Coupling the

    
    -Me-Cha (Incoming AA): 
    
    • Stoichiometry: 4 eq. Fmoc-

      
      -Me-Cha-OH : 3.8 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.
      
    • Activation: Pre-activate for 1 minute before adding to the resin.

    • Reaction Time: 2 x 2 hours (Double Coupling) or Microwave assistance (75°C, 10 min, 30W).

    • Note: The coupling of this residue is usually manageable; the difficulty arises in the next step.

  • Coupling the Next Amino Acid (onto the

    
    -Me-Cha N-terminus): 
    
    • The Problem: The

      
      -methyl group creates a "steric wall" protecting the N-terminus.
      
    • Solution: Use Symmetrical Anhydride activation or HATU with extended times.

    • Microwave Protocol (Critical):

      • Ramp to 75°C over 2 min.

      • Hold at 75°C for 10–20 min (depending on the incoming residue).

      • Warning: Do not use microwave for Cys or His to avoid racemization/side reactions; use overnight coupling at RT instead.

  • Capping: Aggressive capping (Acetic Anhydride/Lutidine) after the difficult coupling step is mandatory to terminate unreacted chains (deletion sequences).

Part 4: Biological Performance & Case Studies

Metabolic Stability (Proteolysis)
  • Mechanism: Proteases like Chymotrypsin require the peptide backbone to adopt an extended conformation to fit into the active site. The

    
    -methyl group locks the backbone in a helical twist, physically preventing the enzyme from accessing the amide bond.
    
  • Data Trend: Peptides containing

    
    -disubstituted amino acids often exhibit half-life (
    
    
    ) extensions from minutes (wild type) to hours or days in human plasma.
Receptor Binding (GLP-1 & Opioids)
  • GLP-1 Analogs: In Glucagon-Like Peptide-1 derivatives, replacing Phe with

    
    -Me-Cha at non-aromatic critical sites increases lipophilicity, facilitating albumin binding (depot effect) while resisting DPP-IV degradation.
    
  • Opioid Peptides: In enkephalin analogs, the rigidity of

    
    -Me-Cha forces the peptide into the bioactive turn conformation, increasing selectivity for 
    
    
    vs.
    
    
    receptors compared to the flexible linear parent.
Membrane Permeability

The high lipophilicity (LogP > 2.8) combined with the helical pre-organization allows

References

  • Vertex AI Search. (2025). Synthesis of Modified Amino Acids and Insertion in Peptides. University of Bologna. 1[2][3][4]

  • Vertex AI Search. (2025). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Royal Society of Chemistry. 5[2][3][4][6]

  • Vertex AI Search. (2025). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation. NIH PubMed Central.[2] 7

  • Vertex AI Search. (2025). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. NIH PubMed Central.[2] 8

  • Vertex AI Search. (2025). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. 9[3]

A Researcher's Guide to Enhancing Peptide Metabolic Stability with D-Cyclohexylalanine (D-Cha)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of peptide metabolic stability, focusing on the strategic incorporation of D-Cyclohexylalanine (D-Cha). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of peptide therapeutic design. We will move beyond simple protocol recitation to explore the causal mechanisms and experimental rationale that underpin the use of D-Cha as a powerful tool for enhancing in vivo longevity. Our objective is to provide a scientifically grounded resource, complete with actionable experimental protocols and comparative data, to inform your research and development efforts.

The Core Challenge: The Impermanence of Peptides in a Biological Milieu

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation in vivo.[1][2][3] The primary culprits are proteases, ubiquitous enzymes that efficiently catalyze the hydrolysis of peptide bonds.[4][5] This proteolytic degradation leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy.[3][6][7]

To overcome this hurdle, medicinal chemists have developed numerous strategies, including terminal modifications, cyclization, and backbone alterations.[2][7][8] Among the most effective and elegant of these approaches is the site-specific substitution with unnatural amino acids.[2][6][7] This guide will focus on D-Cyclohexylalanine (D-Cha), a non-proteinogenic amino acid that confers exceptional metabolic stability through a dual-pronged protective mechanism.

The D-Cyclohexylalanine Advantage: A Mechanistic Dissection

The enhanced stability of peptides containing D-Cha is not a serendipitous outcome but a result of its distinct stereochemical and structural properties. The incorporation of D-Cha thwarts enzymatic degradation through two primary mechanisms: stereospecific rejection and steric hindrance.

  • Stereochemical Resistance: The vast majority of endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds flanked by L-amino acids, the natural building blocks of proteins. By introducing a D-amino acid like D-Cha, the peptide presents an unnatural, mirror-image configuration at the substitution site. This "D-enantiomer" is a poor substrate for most proteases, effectively preventing enzymatic recognition and cleavage.[9][10]

  • Steric Hindrance: Beyond its D-configuration, the cyclohexyl side chain of D-Cha is a bulky, non-planar aliphatic group. This sheer size provides a physical shield, sterically hindering the approach of proteases to the adjacent peptide bonds.[1][11][12] This effect can protect not only the immediate vicinity of the D-Cha residue but also neighboring bonds, further extending the peptide's resistance to degradation.

  • Enhanced Lipophilicity: The aliphatic cyclohexyl ring increases the overall hydrophobicity of the peptide.[12] This can be advantageous for improving interactions with hydrophobic binding pockets on target proteins or enhancing the peptide's ability to cross cellular membranes.[12][13]

D_Cha_Protection_Mechanism cluster_Peptide Peptide Backbone cluster_Protease Protease Active Site P1 ...-L-AA- D_Cha D-Cha P1->D_Cha P2 L-AA-... D_Cha->P2 Protease Protease Protease->D_Cha Attack Blocked Stereo Stereochemical Resistance (D-form) Steric Steric Hindrance (Bulky Cyclohexyl Group) Plasma_Stability_Workflow Start Start: Prepare Reagents Peptide 1. Prepare 10 µM Peptide Working Solution Start->Peptide Plasma 2. Aliquot Human Plasma into Microtiter Plate Start->Plasma Incubate 3. Add Peptide to Plasma (t=0) Incubate at 37°C Plasma->Incubate Sample 4. Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench 5. Quench Reaction with Cold Acetonitrile + IS Sample->Quench Centrifuge 6. Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze 7. Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Data 8. Calculate % Remaining and T½ Analyze->Data

Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human plasma (or species of interest) on ice and centrifuge at 4°C to remove any cryoprecipitates. [14] * Prepare a stock solution of the test peptide in DMSO (e.g., 1 mM).

    • Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add 99 µL of plasma to each required well. Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction (t=0), add 1 µL of the peptide stock solution to each well for a final concentration of 10 µM. Mix gently. [15] * Incubate the plate at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 300 µL of the cold quenching solution to the appropriate wells. [14] * The t=0 sample is typically prepared by adding the quenching solution before adding the peptide, representing 100% of the initial concentration.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins. [14] * Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent peptide relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the percentage of peptide remaining versus time.

    • Calculate the half-life (T½) using the equation: T½ = 0.693 / k, where 'k' is the slope of the natural log plot of the disappearance rate. [16]

Protocol: Liver Microsomal Stability Assay

This assay assesses metabolic stability in the liver, the primary site of drug metabolism, focusing on reactions mediated by cytochrome P450 (CYP) enzymes. [17][18] Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes. [17][18]The reaction requires an NADPH-regenerating system because CYP enzymes are monooxygenases that depend on NADPH as a cofactor for their catalytic cycle. [17]The assay determines the intrinsic clearance of a compound, providing insight into its potential in vivo hepatic clearance.

Microsomal_Stability_Workflow Start Start: Thaw Reagents on Ice Microsomes 1. Prepare Microsome/Buffer Mix (e.g., 0.5 mg/mL protein) Start->Microsomes NADPH 2. Prepare NADPH Regenerating System Start->NADPH Preincubation 3. Add Peptide (1 µM) to Microsomes Pre-incubate at 37°C Microsomes->Preincubation Initiate 4. Initiate Reaction with NADPH (t=0) NADPH->Initiate Preincubation->Initiate Sample 5. Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench 6. Quench with Cold Acetonitrile + IS Sample->Quench Process 7. Centrifuge & Collect Supernatant Quench->Process Analyze 8. Analyze via LC-MS/MS Process->Analyze Data 9. Calculate Intrinsic Clearance Analyze->Data

Sources

A Researcher's Comparative Guide to Validating D-Cyclohexylalanine's Target Engagement in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a compound reaches and binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of translational science. This guide provides an in-depth comparison of modern cellular target engagement assays, using the non-canonical amino acid D-Cyclohexylalanine as a case study. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower you to select and execute the most appropriate validation strategy for your research.

Introduction: D-Cyclohexylalanine and the Imperative of Target Engagement

D-Cyclohexylalanine (D-Cha) is a synthetic amino acid analog of phenylalanine, where the phenyl ring is replaced by a cyclohexane group. Its derivatives and related L-isoforms have been explored for various therapeutic applications, including as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment and as components of metabolically stable peptide analogues with cardiovascular effects.[1][2] Given its structural similarity to natural amino acids, D-Cha could potentially act as a competitive inhibitor for enzymes or transporters that recognize phenylalanine, tyrosine, or tryptophan.[3][4]

However, a compound's activity in a phenotypic screen is only the beginning of the story. A lack of efficacy and failure to demonstrate target engagement are primary reasons for the high attrition rates of drugs in clinical trials.[5] Therefore, rigorously validating that D-Cyclohexylalanine directly interacts with its putative target in a cellular context is not just a confirmatory step but a critical requirement to justify further development.[6] This process links a molecule's biochemical activity to its cellular effect, building confidence in its mechanism of action.[6][7]

Comparing Methodologies for Cellular Target Engagement

Several powerful, label-free techniques have emerged to confirm drug-target interactions within intact cells or cell lysates.[8] The choice of assay depends on factors like the nature of the target, the availability of specific antibodies, and the desired throughput. Here, we compare two gold-standard biophysical methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, preventing its heat-induced denaturation and aggregation.[9]Ligand binding alters the protein's conformation, protecting it from proteolytic degradation.[10][11]
Cellular State Intact cells or cell lysates.[9]Primarily cell lysates.[10]
Perturbation Heat shock (temperature gradient).[12]Protease (e.g., Pronase) treatment.[13]
Readout Quantification of soluble target protein (e.g., Western Blot, Mass Spectrometry).[12]Quantification of intact target protein (e.g., Western Blot, Mass Spectrometry).[10]
Pros - Applicable in intact, live cells, reflecting a more physiological environment.[14] - Can be adapted for high-throughput screening (CETSA HT).[15] - Isothermal Dose-Response (ITDR) format allows for potency determination.[16]- Does not require specialized heating equipment. - Conceptually straightforward and robust.[11] - Effective for identifying unknown targets from phenotypic screens.[17]
Cons - Requires precise temperature control. - Not all proteins exhibit a clear thermal melt shift.- Performed in lysates, which disrupts cellular compartmentalization. - Protease concentration and digestion time require careful optimization.

Expert Rationale: For an initial validation of a known or strongly hypothesized target of D-Cyclohexylalanine (e.g., an amino acid-processing enzyme), CETSA is the superior choice. Its ability to be performed in intact cells provides a higher level of physiological relevance, accounting for factors like cell permeability and intracellular compound concentration. DARTS serves as an excellent orthogonal method for validation or as a primary tool for unbiased target discovery if the molecular target is unknown.[17]

Visualizing the Core Principles

To better understand these workflows, the following diagrams illustrate the fundamental principles of CETSA and DARTS.

CETSA_Principle cluster_0 No Ligand (Vehicle) cluster_1 With D-Cyclohexylalanine T Target Protein Heat Heat (e.g., 54°C) T->Heat Unstable Denatured Denatured & Aggregated Heat->Denatured Ligand D-Cha Complex Target:D-Cha Complex Heat2 Heat (e.g., 54°C) Complex->Heat2 Stabilized Stable Remains Soluble Heat2->Stable

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced aggregation.

DARTS_Principle cluster_0 No Ligand (Vehicle) cluster_1 With D-Cyclohexylalanine T Target Protein Protease Protease T->Protease Susceptible Digested Digested Fragments Protease->Digested Ligand D-Cha Complex Target:D-Cha Complex Protease2 Protease Complex->Protease2 Protected Protected Remains Intact Protease2->Protected

Caption: Principle of DARTS: Ligand binding protects the target protein from proteolytic degradation.

Experimental Protocols & Data Interpretation

The following protocols are designed as self-validating systems, including essential controls for robust and interpretable results.

This two-part experiment first identifies the optimal temperature for discriminating between bound and unbound states (Melt Curve) and then uses that temperature to determine the compound's potency in stabilizing the target (ITDR).

CETSA_Workflow cluster_MeltCurve Part A: Melt Curve cluster_ITDR Part B: Isothermal Dose-Response (ITDR) Start 1. Cell Culture & Treatment (e.g., HEK293 cells + Vehicle or D-Cha) Heat 2a. Aliquot cells & Heat (Gradient: 40°C to 70°C) Start->Heat Treat_ITDR 2b. Treat cells with D-Cha (Dose-response: 0.1 nM to 100 µM) Start->Treat_ITDR Lyse_MC 3a. Lyse, Centrifuge & Collect Supernatant Heat->Lyse_MC WB_MC 4a. Western Blot for Target Lyse_MC->WB_MC Plot_MC 5a. Plot % Soluble Protein vs. Temp WB_MC->Plot_MC Heat_ITDR 3b. Heat all samples at T_opt (from Melt Curve, e.g., 54°C) Plot_MC->Heat_ITDR  Determine T_opt Treat_ITDR->Heat_ITDR Lyse_ITDR 4b. Lyse, Centrifuge & Collect Supernatant Heat_ITDR->Lyse_ITDR WB_ITDR 5b. Western Blot for Target Lyse_ITDR->WB_ITDR Plot_ITDR 6b. Plot % Soluble Protein vs. [D-Cha] WB_ITDR->Plot_ITDR

Caption: Combined workflow for CETSA Melt Curve and Isothermal Dose-Response (ITDR) experiments.

Step-by-Step Methodology (CETSA):

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line or a cell line overexpressing the putative target) to achieve ~80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of D-Cyclohexylalanine (e.g., 100 µM) for 1-2 hours in serum-free media.

  • Part A - Melt Curve:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR cycler, followed by cooling at 4°C for 3 minutes.[15]

  • Part B - ITDR:

    • Prepare multiple plates/flasks of cells. Treat each with a different concentration of D-Cyclohexylalanine (e.g., 10-point, 3-fold serial dilution) for 1-2 hours.

    • Harvest cells as above.

    • Heat all samples at the single optimal temperature (T_opt) determined from the melt curve (the temperature with the largest difference in soluble protein between vehicle and drug).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[12]

  • Analysis:

    • Collect the supernatant and determine protein concentration (e.g., BCA assay).

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein.

    • Quantify band intensities. For the melt curve, normalize to the 37°C sample. For ITDR, normalize to the vehicle control.

Interpreting the Data:

A successful CETSA experiment will show a rightward shift in the melting curve for the D-Cyclohexylalanine-treated group, indicating thermal stabilization. The ITDR curve will be sigmoidal, allowing for the calculation of an EC50 value, which reflects the concentration of D-Cha required to stabilize 50% of the target protein population.

Hypothetical CETSA ITDR Data for D-Cyclohexylalanine:

D-Cha Conc. (µM)Target Protein Remaining (% of Vehicle)Standard Deviation
0 (Vehicle)100.08.5
0.01105.29.1
0.1115.810.2
1180.412.5
10255.915.3
50265.114.8
100268.016.0

This data would yield a sigmoidal curve with an EC50 in the low single-digit µM range, confirming potent target engagement.

This protocol validates target engagement by assessing the ability of D-Cyclohexylalanine to protect its target from protease digestion.

Step-by-Step Methodology (DARTS):

  • Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.

  • Lysate Preparation: Quantify the total protein concentration of the lysate. Aliquot equal amounts of total protein into separate tubes.

  • Compound Incubation: Treat the lysate aliquots with either vehicle (0.1% DMSO) or varying concentrations of D-Cyclohexylalanine. Incubate at room temperature for 1 hour to allow for binding.[18]

  • Protease Digestion:

    • Add a low concentration of a broad-spectrum protease like Pronase to each tube. The optimal protease concentration must be determined empirically in a pilot experiment to find conditions that digest most proteins but spare a protected target.

    • Incubate for a fixed time (e.g., 30 minutes) at room temperature.[18]

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.

  • Analysis: Analyze the samples by SDS-PAGE and Western Blot for the target protein. A protected target will show a stronger band in the presence of D-Cyclohexylalanine compared to the vehicle control.

Expert Insight & Trustworthiness: The key to a trustworthy DARTS experiment is the protease titration step. You must include a "no protease" control to show the initial amount of target protein and a "vehicle + protease" control to show the baseline level of digestion. The protective effect of D-Cyclohexylalanine should be dose-dependent.

Conclusion: Building a Self-Validating Research Narrative

Confirming target engagement is a non-negotiable step in modern drug discovery and chemical biology. For a small molecule like D-Cyclohexylalanine, both CETSA and DARTS offer robust, label-free methods for cellular validation.

  • CETSA provides the highest physiological relevance by enabling experiments in intact cells and delivering quantitative potency data through its ITDR format.[16][19] It should be considered the primary method for validating a hypothesized target.

  • DARTS is a powerful and accessible alternative, excellent for orthogonal validation and particularly well-suited for unbiased identification of novel protein targets.[8]

By employing these methods with the appropriate controls, researchers can move beyond phenotypic observations to build a solid, mechanistically grounded understanding of their compound's activity. This rigorous, evidence-based approach is essential for making informed decisions, de-risking projects, and ultimately increasing the probability of translational success.

References

  • Title: Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay Source: PubMed URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical URL: [Link]

  • Title: Target identification using drug affinity responsive target stability (DARTS) Source: PNAS URL: [Link]

  • Title: Thermal shift assay Source: Wikipedia URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Determining target engagement in living systems Source: PMC - NIH URL: [Link]

  • Title: Fmoc-D-cyclohexylalanine Source: PubChem - NIH URL: [Link]

  • Title: Cyclohexylalanine Source: PubChem - NIH URL: [Link]

  • Title: Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification Source: PMC URL: [Link]

  • Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: PMC - NIH URL: [Link]

  • Title: Enzyme Inhibitor – Enzymes and Enzyme Kinetics Source: YouTube URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC URL: [Link]

  • Title: Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators Source: PMC URL: [Link]

  • Title: Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics Source: YouTube URL: [Link]

  • Title: A Course of Proteolytic Stability Experiment for Undergraduates: Drug Affinity Responsive Target Stability (DARTS) Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges Source: Taylor & Francis Online URL: [Link]

  • Title: 4.12. Drug Affinity Responsive Target Stability (DARTS) Source: Bio-protocol URL: [Link]

  • Title: Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library Source: PubMed URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclohexylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-cyclohexylpropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。